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4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Documentation Hub

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  • Product: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
  • CAS: 84033-75-0

Core Science & Biosynthesis

Foundational

chemical structure of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

This technical guide provides an in-depth analysis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold increasingly utilized in modern drug discovery to improve physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold increasingly utilized in modern drug discovery to improve physicochemical properties and target selectivity.

Role: Privileged Scaffold for GPCR and Kinase Ligand Design Classification: Spirocyclic Morpholinone-Piperidine

Executive Summary & Chemical Identity

This molecule represents a strategic "building block" in medicinal chemistry, designed to introduce three-dimensionality (Fsp³ character) into drug candidates. Unlike flat aromatic scaffolds, the spiro[5.5]undecane core provides a rigid, orthogonal vector orientation, often improving metabolic stability and solubility while reducing promiscuous binding.

Physicochemical Profile
PropertyValueClinical Relevance
CAS Number 84033-75-0 (Free base) / 1609403-58-8 (HCl)Unique identifier for procurement.
Molecular Formula C₉H₁₆N₂O₂Core scaffold (often N-protected in synthesis).
Molecular Weight 184.24 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).
LogP (Predicted) ~ -0.5 to 0.2Highly polar; ideal for CNS penetration when lipophilic side chains are added.
TPSA ~49 ŲFavorable for oral bioavailability and blood-brain barrier (BBB) permeation.
H-Bond Donors/Acceptors 1 / 3Balanced profile for receptor interaction.

Structural Analysis & Pharmacophore Logic

The molecule consists of two six-membered rings fused at a single spiro-carbon (C5):

  • Ring A (Morpholin-3-one): Contains the 1-oxa and 4-aza atoms. The C3 carbonyl (lactam) acts as a hydrogen bond acceptor and imparts metabolic stability compared to a standard morpholine. The 4-Methyl group blocks N-dealkylation.

  • Ring B (Piperidine): Contains the 9-aza atom.[1] This secondary amine is the primary vector for diversification (e.g., reductive amination, SɴAr, or amide coupling) to attach pharmacophores.

Why this Scaffold?
  • Escape from Flatland: Increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with higher clinical success rates by improving solubility and reducing aggregation.

  • Vector Rigidity: The spiro center locks the two rings perpendicular to each other. This allows precise positioning of substituents in 3D space, critical for distinguishing between receptor subtypes (e.g.,

    
    -opioid vs. 
    
    
    
    -1 receptors).

Synthetic Methodology

The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically follows a Corey-Chaykovsky Epoxidation / Ring-Opening / Cyclization sequence. This route is preferred for its scalability and regioselectivity.

Detailed Protocol: The "Epoxide-Lactam" Route
Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert N-Boc-4-piperidone into the spiro-epoxide intermediate.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.

  • Mechanism: Formation of a sulfur ylide which attacks the ketone, followed by ring closure.

  • Protocol:

    • Suspend NaH (1.2 eq) in dry DMSO under N₂. Add TMSOI (1.2 eq) portion-wise. Stir 1h at RT until clear (ylide formation).

    • Add N-Boc-4-piperidone (1.0 eq) in THF dropwise.

    • Heat to 50°C for 2-4 hours.

    • Validation: ¹H NMR shows disappearance of ketone α-protons and appearance of epoxide -CH₂- signals (~2.7 ppm).

Step 2: Regioselective Ring Opening (Aminolysis)

Objective: Introduce the nitrogen atom (N4) and the methyl group.

  • Reagents: Methylamine (40% aq. or 2M in THF).

  • Mechanism: Sɴ2 attack of the amine on the less hindered carbon of the epoxide (though in spiro-epoxides, sterics are similar, electronic factors favor the desired opening).

  • Protocol:

    • Dissolve spiro-epoxide in MeOH/Water.

    • Add excess Methylamine (5-10 eq) to prevent dimerization.

    • Heat in a sealed tube at 60°C for 12h.

    • Concentrate to yield the amino-alcohol intermediate: tert-butyl 4-hydroxy-4-((methylamino)methyl)piperidine-1-carboxylate.

Step 3: Chloroacetylation & Cyclization (The "Morpholinone" Formation)

Objective: Build the lactam ring (Ring A).

  • Reagents: Chloroacetyl chloride, Et₃N (Base 1), then NaH or KOtBu (Base 2).

  • Mechanism: Acylation of the secondary amine followed by an intramolecular Williamson ether synthesis.

  • Protocol:

    • Acylation: Dissolve amino-alcohol in DCM at 0°C. Add Et₃N (1.5 eq) and Chloroacetyl chloride (1.1 eq). Stir 1h. (Forms the chloroacetamide).

    • Cyclization: Swap solvent to dry THF. Add NaH (2.0 eq) carefully at 0°C. Stir at RT for 4-6h.

    • Causality: The strong base deprotonates the tertiary alcohol, which then attacks the alkyl chloride to close the ring.

    • Validation: IR spectrum will show a strong Lactam C=O stretch at ~1650 cm⁻¹.

Step 4: Deprotection (Optional)
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Result: Yields the final scaffold as the HCl salt or TFA salt, ready for library synthesis.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisRoute Start N-Boc-4-Piperidone Step1 Corey-Chaykovsky (TMSOI, NaH) Start->Step1 Inter1 Spiro-Epoxide Intermediate Step1->Inter1 Epoxidation Step2 Aminolysis (MeNH₂) Inter1->Step2 Inter2 Amino-Alcohol (Ring Open) Step2->Inter2 SN2 Attack Step3 Acylation (Cl-CH₂-COCl) Inter2->Step3 Inter3 Chloroacetamide Step3->Inter3 N-Acylation Step4 Cyclization (NaH/THF) Inter3->Step4 Final 4-Methyl-1-oxa-4,9- diazaspiro[5.5]undecan-3-one (Boc-Protected) Step4->Final Williamson Ether Synthesis

Figure 1: Step-wise synthesis of the spiro-morpholinone scaffold via the epoxide ring-opening strategy.

Medicinal Chemistry Applications

A. Dual -Opioid / -1 Receptor Ligands

Research has demonstrated that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives can act as dual ligands.[2]

  • Mechanism: The piperidine nitrogen (N9) mimics the basic nitrogen of opioids (interacting with Asp147 in the MOR), while the spiro-morpholinone moiety occupies the hydrophobic pocket of the

    
    -1 receptor.
    
  • Therapeutic Value: This dual action enhances analgesia while mitigating opioid-induced side effects like respiratory depression and addiction.

B. Kinase Inhibitor Scaffolds

The scaffold serves as an ATP-mimetic core.

  • Application: The lactam carbonyl (C=O) and the ether oxygen (O1) can form hydrogen bonds with the hinge region of kinases.

  • Advantage: The spiro-geometry projects substituents into the solvent-exposed region or the back-pocket of the kinase, offering a distinct IP space compared to flat pyrimidine/quinazoline inhibitors.

C. Signaling Pathway Interaction

The following diagram visualizes how this scaffold integrates into the Opioid/Sigma-1 signaling cascade.

SignalingPathway Ligand Spiro-Scaffold Ligand MOR µ-Opioid Receptor (GPCR) Ligand->MOR Agonist Sigma1 Sigma-1 Receptor Ligand->Sigma1 Antagonist Gi Gi/o Protein MOR->Gi Calcium Ca2+ Modulation Sigma1->Calcium Modulates SideEffects Side Effects (Reduced) Sigma1->SideEffects Mitigates cAMP cAMP (Decrease) Gi->cAMP Analgesia Analgesia cAMP->Analgesia Calcium->Analgesia Potentiates

Figure 2: Dual mechanism of action where the spiro-scaffold acts as a MOR agonist and Sigma-1 antagonist.

References

  • Diazaspiro[5.5]undecane Derivatives as Dual Ligands. Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.[2] Source: Journal of Medicinal Chemistry (2020).[3][4] URL:[Link]

  • Compound Identity & Properties. Title: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane (PubChem CID 21703959).[1] Source: PubChem.[1][5] URL:[Link]

  • General Synthesis of Spiro-Morpholinones. Title: Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities. Source: Molecules (2022).[6] URL:[Link]

Sources

Exploratory

physicochemical properties of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methyl-1-oxa-4,9-diazaspiro[5.5]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a unique spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a valuable resource for researchers, offering not only data but also the underlying scientific principles and methodologies for its characterization. The guide delves into the compound's structure, solubility, lipophilicity, and other key parameters, providing a solid foundation for its further investigation and application in drug development programs.

Chemical Identity and Structure

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound featuring a spirocyclic system where a piperidine and a morpholinone ring share a single carbon atom. The presence of nitrogen and oxygen atoms, along with a lactam functionality, imparts specific chemical characteristics to the molecule.

The formal identification of this compound is crucial for accurate documentation and research. The key identifiers are:

  • IUPAC Name: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • CAS Number: 84033-75-0[1]

  • Molecular Formula: C₉H₁₆N₂O₂

  • Molecular Weight: 184.24 g/mol

The hydrochloride salt of this compound is also commercially available, with the CAS number 1609403-58-8.[2][3]

Figure 1: Chemical structure of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

Physicochemical Properties: A Tabulated Summary

PropertyPredicted ValueSource
Molecular Weight 184.24 g/mol ---
XLogP3 -1.016Fluorochem[4]
Hydrogen Bond Donors 1Fluorochem[4]
Hydrogen Bond Acceptors 3Fluorochem[4]
Rotatable Bonds 0ChemScene[5]
Topological Polar Surface Area (TPSA) 38.33 ŲChemScene[5]
Physical Form Solid (for hydrochloride salt)Sigma-Aldrich

Significance of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. For a molecule like 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, understanding these properties is essential for its development as a potential drug candidate. The spirocyclic nature of this compound is of particular interest as it introduces three-dimensionality, which can lead to improved target specificity and reduced off-target effects.

Lipophilicity (LogP/LogD)

The predicted XLogP of -1.016 suggests that 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a relatively hydrophilic compound.[4] Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).

  • Expert Insight: A low LogP value is often associated with good aqueous solubility but may limit the compound's ability to cross cell membranes. For oral drug candidates, a balanced LogP (typically between 1 and 3) is often desired. However, for certain targets or routes of administration, a more hydrophilic nature can be advantageous. The presence of two basic nitrogen atoms means the lipophilicity will be highly dependent on pH. At physiological pH (7.4), one or both nitrogens may be protonated, further increasing the compound's hydrophilicity.

Solubility

While specific experimental solubility data is not available, the hydrophilic nature suggested by the predicted LogP indicates that the compound is likely to have good solubility in aqueous media, especially at acidic pH where the amine functionalities will be protonated. The hydrochloride salt form is expected to exhibit higher aqueous solubility than the free base.

  • Expert Insight: Poor aqueous solubility is a major hurdle in drug development. The predicted hydrophilicity of this compound is a favorable characteristic. However, it is crucial to experimentally determine its solubility in various buffers, including simulated gastric and intestinal fluids, to accurately predict its oral absorption.

pKa

The pKa values of the ionizable groups in a molecule are critical for understanding its behavior at different pH values. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has two basic nitrogen atoms. The pKa of these nitrogens will determine the extent of their protonation at physiological pH, which in turn affects solubility, permeability, and target binding.

  • Expert Insight: The piperidine nitrogen is expected to be the more basic of the two. Its pKa will likely be in the range of 8-10. The morpholinone nitrogen, being part of an amide-like structure, will be significantly less basic. Knowledge of the pKa values is essential for designing relevant in vitro assays and for understanding the compound's potential for pH-dependent absorption in the gastrointestinal tract.

Experimental Protocols for Physicochemical Characterization

To move beyond computational predictions, rigorous experimental characterization is necessary. The following are standard, field-proven protocols for determining the key physicochemical properties of a novel compound like 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

Determination of Aqueous Solubility

A robust method for determining thermodynamic solubility is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess of the solid compound to a series of buffers with different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

G cluster_0 Solubility Determination Workflow A 1. Prepare Supersaturated Slurry (Compound in Buffer) B 2. Equilibrate (e.g., 24h at 25°C) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC/LC-MS D->E F 6. Calculate Solubility (mg/mL or µM) E->F

Figure 2: Workflow for experimental solubility determination.

Determination of Lipophilicity (LogD)

The shake-flask method is also the gold standard for LogP/LogD determination.

Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4 for LogD). Pre-saturate each phase with the other.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Mix the aqueous and n-octanol phases in a 1:1 ratio and agitate until equilibrium is reached (e.g., 2-4 hours).

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC or LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-octanol / [Compound]aqueous).

Determination of pKa

Potentiometric titration is a highly accurate method for pKa determination.

Protocol:

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if needed).

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve using specialized software.

Relevance in Medicinal Chemistry

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is of interest in medicinal chemistry. Related structures have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[6] The introduction of the methyl group and the lactam functionality in 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one modifies the electronic and steric properties of the scaffold, potentially leading to novel biological activities. The physicochemical properties discussed in this guide are fundamental to understanding how these modifications might influence the compound's interaction with biological targets and its overall drug-like properties.

Conclusion

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound with intriguing structural features that warrant further investigation in the context of drug discovery. While experimental data on its physicochemical properties are sparse, computational predictions suggest it is a hydrophilic molecule. This guide has provided a comprehensive overview of its chemical identity, predicted properties, and the standard methodologies for their experimental determination. By applying the principles and protocols outlined herein, researchers can build a robust physicochemical profile of this compound, which is an essential step in unlocking its full therapeutic potential.

References

  • Pubill-Ulldemolins, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2387-2405. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Diazaspiro[5.5]undecan-3-one Derivatives

Foreword: Navigating the Critical Path of Solubility in Drug Discovery In the landscape of modern drug discovery, the intrinsic properties of a chemical entity are as crucial as its pharmacological activity. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a chemical entity are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a formidable gatekeeper to a compound's progression from a promising hit to a viable clinical candidate. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise potent therapeutic agent.[1][2] This guide is crafted for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of diazaspiro[5.5]undecan-3-one derivatives. This class of nitrogen-containing spirocycles presents a compelling scaffold in medicinal chemistry, with applications ranging from central nervous system agents to anticancer therapeutics.[3][4][5] However, the inherent structural rigidity and often lipophilic nature of these compounds can present significant solubility hurdles.

This document moves beyond a mere recitation of protocols. It is designed to be a field-proven guide, imbued with the insights of a senior application scientist. We will delve into the causality behind experimental choices, the nuances of data interpretation, and the strategic planning required to comprehensively characterize the solubility profile of your diazaspiro[5.5]undecan-3-one derivatives. Our exploration will be grounded in scientific integrity, ensuring that each step and recommendation is part of a self-validating system for generating robust and reliable data.

The Fundamental Dichotomy: Kinetic versus Thermodynamic Solubility

A common pitfall in early-stage drug discovery is the misinterpretation of solubility data. It is imperative to distinguish between two fundamental types of solubility measurements: kinetic and thermodynamic.[6][7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution.[7][8] It is often the first solubility assessment performed in high-throughput screening (HTS) campaigns.[9] The primary advantage of kinetic solubility assays is their speed and low compound consumption. However, these measurements can be influenced by the initial solid-state form of the compound and the experimental conditions, often yielding higher, but less stable, solubility values.[6]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[7][8] While more time and resource-intensive to determine, thermodynamic solubility provides the gold-standard data required for late-stage lead optimization, pre-formulation, and regulatory submissions.[1][8]

The choice between these two assays is context-dependent. For initial library screening and early structure-activity relationship (SAR) studies of diazaspiro[5.5]undecan-3-one derivatives, kinetic solubility can provide a rapid rank-ordering of compounds. However, as promising candidates emerge, a transition to thermodynamic solubility measurements is crucial for making informed decisions about their development potential.

G cluster_0 Early Discovery cluster_1 Lead Optimization & Pre-formulation Kinetic Solubility Kinetic Solubility High-Throughput Screening High-Throughput Screening Kinetic Solubility->High-Throughput Screening Rank-Ordering Rank-Ordering High-Throughput Screening->Rank-Ordering Decision Making Decision Making Rank-Ordering->Decision Making Early SAR Thermodynamic Solubility Thermodynamic Solubility Equilibrium Measurement Equilibrium Measurement Thermodynamic Solubility->Equilibrium Measurement Formulation Development Formulation Development Equilibrium Measurement->Formulation Development Formulation Development->Decision Making Candidate Selection

Caption: Workflow distinguishing kinetic and thermodynamic solubility in drug discovery.

Factors Influencing the Solubility of Diazaspiro[5.5]undecan-3-one Derivatives

The solubility of your diazaspiro[5.5]undecan-3-one derivatives will be governed by a complex interplay of molecular and environmental factors. A thorough understanding of these is essential for both interpreting experimental data and designing strategies for solubility enhancement.

The Critical Role of pH

The diazaspiro[5.5]undecan-3-one scaffold contains basic nitrogen atoms, making the solubility of its derivatives highly dependent on pH.[10][11] The pKa of these nitrogen atoms will dictate the extent of ionization at a given pH. The protonated, ionized form of the molecule will generally exhibit significantly higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water molecules.

It is therefore insufficient to measure solubility at a single pH (e.g., pH 7.4). A comprehensive pH-solubility profile should be generated, typically spanning the physiologically relevant range of pH 1.2 to 7.4, to mimic the conditions in the gastrointestinal tract.[7] This data is crucial for predicting oral absorption.

Molecular Structure and Physicochemical Properties

The following molecular properties play a significant role in the solubility of diazaspiro[5.5]undecan-3-one derivatives:

  • Lipophilicity (LogP/LogD): Increasing lipophilicity, often a consequence of adding non-polar substituents to the scaffold, generally leads to a decrease in aqueous solubility.

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can enhance solubility in aqueous media.[12]

  • Molecular Size and Shape: Larger molecules often have lower solubility.[12] The rigid, three-dimensional nature of the spirocyclic system can also impact crystal lattice energy and, consequently, solubility.

  • Solid-State Form: Different polymorphs, solvates, and hydrates of the same compound can exhibit different solubilities.[7] Amorphous forms are typically more soluble than their crystalline counterparts, although they may be less stable.

Experimental Protocols for Solubility Determination

The following protocols are presented as robust starting points for characterizing the solubility of your diazaspiro[5.5]undecan-3-one derivatives.

High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is ideal for the rapid screening of a large number of compounds in early discovery.

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which is measured by light scattering (nephelometry).[9]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the diazaspiro[5.5]undecan-3-one derivatives in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Aqueous Buffer: In a separate 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.

G Start Start Prepare 10 mM DMSO Stock Prepare 10 mM DMSO Stock Start->Prepare 10 mM DMSO Stock Serial Dilution in DMSO Serial Dilution in DMSO Prepare 10 mM DMSO Stock->Serial Dilution in DMSO Transfer DMSO Stock to Buffer Transfer DMSO Stock to Buffer Serial Dilution in DMSO->Transfer DMSO Stock to Buffer Add Aqueous Buffer to Plate Add Aqueous Buffer to Plate Add Aqueous Buffer to Plate->Transfer DMSO Stock to Buffer Incubate (1-2h, 25°C) Incubate (1-2h, 25°C) Transfer DMSO Stock to Buffer->Incubate (1-2h, 25°C) Measure Turbidity (Nephelometry) Measure Turbidity (Nephelometry) Incubate (1-2h, 25°C)->Measure Turbidity (Nephelometry) Determine Solubility Concentration Determine Solubility Concentration Measure Turbidity (Nephelometry)->Determine Solubility Concentration End End Determine Solubility Concentration->End

Caption: Workflow for a high-throughput kinetic solubility assay.

Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining equilibrium solubility and is essential for lead optimization and pre-formulation studies.[11][13]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then determined after separating the undissolved solid.[13]

Step-by-Step Protocol:

  • Compound Addition: Add an excess amount of the solid diazaspiro[5.5]undecan-3-one derivative to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). Ensure that there is undissolved solid present.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][14]

  • Solid-State Analysis: It is good practice to analyze the remaining solid material by techniques such as X-ray powder diffraction (XRPD) or polarized light microscopy to confirm the solid-state form at equilibrium.[6]

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data should be presented in a structured tabular format.

Table 1: Solubility Profile of Diazaspiro[5.5]undecan-3-one Derivatives

Compound IDKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µM) at pH 1.2Thermodynamic Solubility (µM) at pH 7.4LogD at pH 7.4
DSU-001 >200150.5 ± 8.225.1 ± 1.53.1
DSU-002 125.3 ± 10.195.2 ± 5.610.8 ± 0.93.8
DSU-003 45.8 ± 3.730.1 ± 2.2<14.5
DSU-004 >200180.3 ± 9.155.6 ± 3.42.5

Interpretation:

  • Comparison of Kinetic and Thermodynamic Data: As expected, the kinetic solubility values are generally higher than the thermodynamic solubility at the same pH.[6] This highlights the potential for supersaturation.

  • pH-Dependent Solubility: The significantly higher thermodynamic solubility at pH 1.2 compared to pH 7.4 for all compounds is consistent with the basic nature of the diazaspiro[5.5]undecan-3-one scaffold. This suggests that these compounds will be more soluble in the acidic environment of the stomach.

  • Structure-Solubility Relationship: A clear trend is observed where an increase in lipophilicity (LogD) correlates with a decrease in thermodynamic solubility at pH 7.4. DSU-003, with the highest LogD, exhibits the lowest solubility.

The Role of In Silico Solubility Prediction

In modern drug discovery, computational methods are invaluable for prioritizing compounds for synthesis and experimental testing.[2][15] Various in silico models, ranging from quantitative structure-property relationship (QSPR) models to more complex machine learning algorithms, can predict aqueous solubility with increasing accuracy.[2][15][16]

These predictive tools can be leveraged in several ways:

  • Virtual Screening: To filter large virtual libraries of diazaspiro[5.5]undecan-3-one derivatives and select those with a higher probability of possessing favorable solubility.

  • Guiding Synthesis: To prioritize the synthesis of analogs with structural modifications predicted to enhance solubility.

  • Mechanistic Understanding: To gain insights into the molecular features that most strongly influence the solubility of this chemical class.

It is crucial to remember that in silico predictions are not a substitute for experimental measurement.[2] However, when used judiciously, they can significantly streamline the drug discovery process by focusing resources on the most promising compounds.

Conclusion: A Strategic Approach to Solubility Characterization

The successful development of diazaspiro[5.5]undecan-3-one derivatives as therapeutic agents is intrinsically linked to a thorough understanding and optimization of their solubility profiles. This guide has outlined a strategic and experimentally grounded approach to achieving this. By embracing the distinction between kinetic and thermodynamic solubility, systematically evaluating the impact of pH and molecular structure, and employing robust experimental protocols, researchers can generate the high-quality data necessary to make informed decisions. Integrating in silico predictive models can further enhance the efficiency of this process. Ultimately, a proactive and comprehensive approach to solubility characterization will be a key determinant in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. (2015, September 15). PubMed.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). PMC.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (n.d.). Digital Discovery (RSC Publishing).
  • solubility experimental methods.pptx. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents. (n.d.).
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications.
  • 3-azaspiro[5.5]undecane-2,4-dione - Solubility of Things. (n.d.).
  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents. (n.d.).
  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016, July 21). Organic Syntheses.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2015, January 1). Arabian Journal of Chemistry.
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (n.d.). PMC.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl. (n.d.).
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). MDPI.
  • 13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts.
  • What are the factors that affect solubility? (2023, March 17). AAT Bioquest.
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022, July 23). MDPI.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. (n.d.). ResearchGate.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16).

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

This Application Note and Protocol is designed for research chemists and drug development professionals. It details the synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold oft...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research chemists and drug development professionals. It details the synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , a privileged spirocyclic scaffold often utilized in the development of G-protein biased µ-opioid receptor (MOR) agonists (e.g., Oliceridine analogs) and sigma-1 receptor ligands.

[1]

Part 1: Strategic Overview & Retrosynthesis

Target Molecule Profile[2]
  • IUPAC Name: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one[1][2]

  • CAS Number: 84033-75-0 (Free base), 1609403-58-8 (HCl salt)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 184.24 g/mol

  • Core Architecture: A spiro[5.5]undecane system featuring a piperidine ring fused to a morpholin-3-one ring. The spiro-carbon (C5) creates a rigid orthogonal orientation, improving metabolic stability and receptor selectivity compared to flat analogs.

Retrosynthetic Logic

The most robust synthetic route employs a Corey-Chaykovsky epoxidation followed by a regioselective ring-opening/annulation sequence . This modular approach allows for the late-stage introduction of the N4-methyl group and ensures the correct oxidation state of the morpholinone ring.

Disconnection Strategy:

  • C–O Bond Formation (Cyclization): Intramolecular displacement of an alkyl halide by an alkoxide.

  • Amide Bond Formation: Acylation of a secondary amine.

  • C–N Bond Formation: Nucleophilic opening of a spiro-epoxide.

  • Spiro-Epoxide Formation: Methylene addition to a ketone.

Retrosynthesis Target 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Target) Intermediate1 N-Boc-Protected Morpholinone Target->Intermediate1 Intermediate2 Amino-Alcohol Intermediate (4-hydroxy-4-(methylaminomethyl)piperidine) Intermediate1->Intermediate2 Epoxide Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane deriv.) Intermediate2->Epoxide Start N-Boc-4-Piperidone Epoxide->Start Reagents1 Deprotection (TFA or HCl) Reagents2 1. Chloroacetyl Chloride 2. KOtBu (Cyclization) Reagents3 Methylamine (MeNH2) Reagents4 Me3SOI + NaH (Corey-Chaykovsky)

Caption: Retrosynthetic disconnection showing the transformation from N-Boc-4-piperidone to the target spirocycle.

Part 2: Reagents & Materials[1][2][6][7][8][9]

To ensure reproducibility and high yield, use the following grades and specifications.

Reagent / MaterialCAS No.[1][3][4][5]Grade/SpecRole
N-Boc-4-piperidone 79099-07-3>98%, crystallineStarting Scaffold
Trimethylsulfoxonium iodide 1774-47-6>98%Methylene donor (Ylide precursor)
Sodium Hydride (NaH) 7646-69-760% dispersion in oilBase for Ylide formation
Methylamine 74-89-52.0 M in THFNucleophile for Ring Opening
Chloroacetyl chloride 79-04-9>98%, redistilled if darkAnnulation Agent (C2-C3 fragment)
Potassium tert-butoxide 865-47-4>97%, anhydrousBase for Cyclization
Trifluoroacetic Acid (TFA) 76-05-1>99%Deprotection Agent
DMSO 67-68-5Anhydrous (<50 ppm H2O)Solvent (Step 1)
THF 109-99-9Anhydrous, Inhibitor-freeSolvent (Steps 2-3)

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of the Spiro-Epoxide

Objective: Convert the ketone of N-Boc-4-piperidone into a spiro-epoxide using the Corey-Chaykovsky reaction.

  • Preparation of Ylide:

    • Flame-dry a 3-neck round-bottom flask (RBF) equipped with an argon inlet and addition funnel.

    • Charge Trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO (5 mL/mmol). Stir at room temperature (RT) until partially dissolved.

    • Critical Step: Add NaH (1.2 equiv, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution. Stir at RT for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Epoxidation:

    • Dissolve N-Boc-4-piperidone (1.0 equiv) in minimal anhydrous DMSO.

    • Add the ketone solution dropwise to the ylide solution to control the exotherm.

    • Heat the mixture to 50 °C for 2–3 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of the starting ketone.

  • Work-up:

    • Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Yield Expectation: 85–95% (Pale yellow oil/solid). Proceed to the next step without extensive purification if purity >90%.

Phase 2: Ring Opening with Methylamine

Objective: Open the epoxide regioselectively to generate the amino-alcohol.

  • Reaction:

    • Dissolve the Spiro-epoxide (from Phase 1) in Methanol or THF (5 mL/mmol).

    • Add Methylamine (5–10 equiv, 2M in THF or 33% in EtOH) in a sealed pressure tube or autoclave.

    • Heat to 60–70 °C for 4–12 hours. The excess amine ensures complete conversion and suppresses dimerization.

  • Work-up:

    • Cool to RT and concentrate in vacuo to remove solvent and excess methylamine.

    • Azeotrope with toluene to remove residual water/amine if necessary.

    • Product: tert-butyl 4-hydroxy-4-((methylamino)methyl)piperidine-1-carboxylate.

    • Yield Expectation: >90%.

Phase 3: Annulation (Acylation & Cyclization)

Objective: Form the morpholinone ring via a two-step one-pot sequence (Acylation


 Intramolecular Etherification).
  • Acylation:

    • Dissolve the amino-alcohol (1.0 equiv) in anhydrous THF (10 mL/mmol) and cool to 0 °C .

    • Add Triethylamine (TEA) (1.5 equiv).

    • Add Chloroacetyl chloride (1.1 equiv) dropwise. Maintain temperature <5 °C to prevent O-acylation.

    • Stir for 1 hour at 0 °C. Checkpoint: LC-MS should show the mass of the chloroacetamide intermediate (M+76).

  • Cyclization:

    • To the same reaction vessel (at 0 °C or RT), add a solution of Potassium tert-butoxide (KOtBu) (2.5 equiv) in THF.

    • Mechanism:[6][7] KOtBu deprotonates the tertiary alcohol, which then attacks the alkyl chloride (Williamson ether synthesis type) to close the ring.

    • Stir at RT for 2–4 hours. If sluggish, heat to 50 °C.

  • Work-up:

    • Quench with saturated NH

      
      Cl solution.[6]
      
    • Extract with EtOAc (3x). Wash with brine, dry (Na

      
      SO
      
      
      
      ), and concentrate.[6]
    • Purification: Flash Column Chromatography (SiO

      
      , DCM/MeOH 95:5).
      
    • Intermediate Product: tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.

Phase 4: N-Boc Deprotection

Objective: Remove the protecting group to yield the final free amine.

  • Acidolysis:

    • Dissolve the Boc-protected intermediate in DCM (5 mL/mmol).

    • Add Trifluoroacetic Acid (TFA) (20–30% v/v) or 4M HCl in Dioxane .

    • Stir at RT for 1–2 hours.

  • Isolation (Free Base):

    • Concentrate the reaction mixture.

    • Basify with saturated NaHCO

      
       or 1M NaOH to pH >10.
      
    • Extract with DCM/Isopropanol (3:1) (polar product requires polar organic mix).

    • Dry and concentrate to yield 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .

Part 4: Process Visualization

The following diagram illustrates the chemical transformations and key intermediates.

SynthesisFlow Start N-Boc-4-Piperidone Step1 Spiro-Epoxide (Corey-Chaykovsky) Start->Step1 Me3SOI, NaH DMSO, 50°C Step2 Amino-Alcohol (Ring Opening) Step1->Step2 MeNH2 THF, 60°C Step3 Chloroacetamide (Intermediate) Step2->Step3 ClCH2COCl TEA, THF, 0°C Step4 Boc-Protected Spiro-Morpholinone Step3->Step4 KOtBu THF, Cyclization Final 4-Methyl-1-oxa-4,9- diazaspiro[5.5]undecan-3-one Step4->Final TFA/DCM or HCl/Dioxane

Caption: Step-wise synthesis flow from piperidone precursor to final spirocyclic amine.

Part 5: Analytical Validation

Confirm the identity of the product using the following diagnostic signals (based on analogous spiro-morpholinones):

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       4.15 ppm (s, 2H):  Characteristic singlet for the O-CH
      
      
      
      -CO protons in the morpholinone ring.
    • 
       3.30 ppm (s, 2H):  N-CH
      
      
      
      -C(spiro) protons.
    • 
       3.00 ppm (s, 3H):  N-Methyl group (singlet).
      
    • 
       2.8–3.0 ppm (m, 4H):  Piperidine ring protons (
      
      
      
      to NH).
    • 
       1.5–1.8 ppm (m, 4H):  Piperidine ring protons (
      
      
      
      to NH).
  • LC-MS:

    • ESI+: [M+H]

      
       = 185.1.
      

Part 6: Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water liberating hydrogen. Use only in dry solvents under inert atmosphere. Quench excess reagent carefully with isopropanol before adding water.

  • Chloroacetyl Chloride: Highly corrosive and a potent lachrymator. Handle only in a functioning fume hood.

  • Methylamine: Toxic gas/liquid. Ensure pressure vessels are rated for the temperature used.

References

  • Díaz, J. L., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual µ-Opioid Receptor Agonists and

    
    1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 62(23), 11080–11107. Link
    
    • Key Reference: Describes the general synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core via the epoxide route.
  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link

    • Mechanism:[6][7] Foundational protocol for spiro-epoxide formation.[4]

  • Caroon, J. M., et al. (1981). "Preparation of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones." U.S. Patent 4,265,892. Historical Context: Early description of the specific spiro-morpholinone synthesis.

Sources

Application

using 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in Medicinal Chemistry Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (


-rich) scaffolds is critical for improving solubility, metabolic stability, and target selectivity. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one  represents a privileged spirocyclic scaffold.

This application note details the handling, derivatization, and validation of this intermediate. Its primary utility lies in the synthesis of dual


-opioid receptor (MOR) agonists and 

receptor antagonists
, a therapeutic class essential for developing potent analgesics with reduced side effects (e.g., respiratory depression).

Chemical Profile & Handling

Before initiating synthesis, researchers must understand the physicochemical behavior of the core scaffold.

PropertySpecificationExpert Insight
Chemical Name 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneThe "4-Methyl" refers to the amide nitrogen in the oxazinone ring; the "9-diaza" is the secondary amine in the piperidine ring.
Molecular Formula

High

fraction (fraction of

carbons), enhancing aqueous solubility.[1]
Key Reactive Site N-9 Secondary Amine This is the nucleophilic handle for library generation (alkylation/acylation).
Stability Hygroscopic SolidStore under inert atmosphere (Ar/N2) at -20°C. The lactam ring is stable under standard basic coupling conditions but hydrolytically sensitive to strong acids at high temperatures.
Chirality Chiral Axis Potential While the core may appear symmetric, substitution at the N-9 position relative to the rigid spiro-oxazinone creates enantiomeric potential that dictates biological activity.

Application Workflow: Synthesis of GPCR Ligands

The following workflow illustrates the standard pipeline for converting the raw intermediate into a bioactive library.

G Start Raw Intermediate (N-H Free Base) QC QC: 1H NMR / purity check Start->QC Reaction Derivatization (N-Alkylation/Reductive Amination) QC->Reaction Pass Workup Workup & Extraction (pH Control Critical) Reaction->Workup Purification Chiral Resolution (Prep-HPLC) Workup->Purification Final Bioactive Ligand (MOR/Sigma-1) Purification->Final

Figure 1: Workflow for processing the spirocyclic intermediate into a pharmaceutical candidate.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Phenethyl Derivatives)

Context: This reaction is the industry standard for creating dual MOR/


 ligands. The phenethyl group attached to the N-9 position mimics the pharmacophore of fentanyl-class opioids but with an altered spatial arrangement due to the spiro core.

Reagents:

  • Substrate: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (1.0 equiv)

  • Electrophile: (2-Bromoethyl)benzene or substituted phenethyl bromide (1.1 equiv)

  • Base:

    
     (3.0 equiv) - Use anhydrous, finely ground.
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst: KI (0.1 equiv) - Finkelstein condition promoter.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Spiro-Intermediate (1.0 equiv) in anhydrous ACN (0.1 M concentration).

    • Expert Note: ACN is preferred over DMF for easier workup, but if the substrate is insoluble, use DMF.

  • Activation: Add

    
     (3.0 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes to ensure base dispersion.
    
  • Addition: Dropwise add the alkyl bromide (1.1 equiv) dissolved in a minimal amount of ACN.

  • Reaction: Heat the mixture to 60°C under an argon atmosphere. Monitor by LC-MS.

    • Timeframe: Typically 4–12 hours.

    • Checkpoint: Look for the disappearance of the M+H peak of the starting amine.

  • Workup:

    • Cool to room temperature.[2] Filter off the inorganic salts (

      
      /KBr).
      
    • Concentrate the filtrate in vacuo.[2]

    • Redissolve in EtOAc and wash with saturated

      
       followed by brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (DCM:MeOH:NH3 gradient, typically 95:5:0.5).

Self-Validating Check:

  • Success Indicator: Appearance of aromatic protons (7.1–7.4 ppm) in

    
     NMR and a distinct triplet for the 
    
    
    
    methylene group.
Protocol B: Chiral Resolution (Critical for Bioactivity)

Context: The spiro center creates potential for stereoisomers when the N-9 position is substituted. Biological activity (MOR agonism) is often eudismic (residing in one enantiomer).

Method: Preparative Chiral HPLC.[3] Column: Chiralpak IA or IC (Amylose-based). Mobile Phase: Heptane/Ethanol/DEA (80:20:0.1). Detection: UV at 220 nm.

  • Expert Insight: The (S)-enantiomer often exhibits superior binding affinity in this class of spiro-opioids. Always resolve and test enantiomers separately.

Mechanistic Rationale: The Spiro Effect

Why use this specific scaffold? The logic follows the "Spiro-Constraint" theory.

Mechanism Flat Flat Piperidine Analogs (High Promiscuity) Receptor GPCR Binding Pocket (Selectivity Filter) Flat->Receptor Flexible Fit (Low Selectivity) Spiro Spirocyclic Scaffold (Rigid 3D Vector) Spiro->Receptor Precise Vector (High Affinity) Outcome Reduced Off-Target Effects (hERG / CYP inhibition) Receptor->Outcome Spiro-induced Selectivity

Figure 2: Mechanistic advantage of spirocyclic constraints in receptor binding.

Explanation:

  • Vector Positioning: The spiro-carbon locks the relative orientation of the piperidine nitrogen (N9) and the amide motif (N4). This prevents the "induced fit" into off-target proteins (like hERG channels), which is a common failure mode for flexible piperidines.

  • Solubility: The disruption of planarity prevents

    
    -
    
    
    
    stacking aggregation, significantly improving oral bioavailability.

Troubleshooting & FAQs

Q: The N-alkylation yield is low (<40%).

  • Cause: The secondary amine at N-9 is sterically hindered by the spiro ring system.

  • Solution: Switch to Reductive Amination . Use the corresponding phenyl-acetaldehyde and Sodium Triacetoxyborohydride (STAB) in DCE. This mechanism proceeds via an iminium ion which is less sensitive to steric bulk than direct

    
     attack.
    

Q: The product is oiling out during purification.

  • Cause: Spirocycles are often amorphous.

  • Solution: Convert the free base to a Fumarate or HCl salt . Dissolve the oil in

    
     and add 1.0 equiv of fumaric acid dissolved in MeOH. The salt usually precipitates as a handleable solid.
    

References

  • Dual Opioid/Sigma-1 Ligands

    • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.

      
      -Opioid Receptor Agonists and 
      
      
      
      Receptor Antagonists for the Treatment of Pain.[3]
    • Source:ACS Medicinal Chemistry Letters (2020).
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source:Journal of Medicinal Chemistry (2009).
    • URL:[Link]

  • General Synthesis of Spiro-Piperidines

    • Title: Spirocyclic Piperidines in Drug Discovery.[1][4][5]

    • Source: PharmaBlock Whitepaper / ResearchG
  • Chemical Structure Data

    • Title: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane (Compound Summary).[6]

    • Source: PubChem.[6][7]

    • URL:[Link]

Sources

Method

incorporating spiro scaffolds into muscarinic receptor agonists

Application Note: Engineering Spirocyclic Scaffolds for M1/M4 Muscarinic Receptor Agonists Executive Summary The development of subtype-selective agonists for muscarinic acetylcholine receptors (mAChRs), particularly M1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Spirocyclic Scaffolds for M1/M4 Muscarinic Receptor Agonists

Executive Summary

The development of subtype-selective agonists for muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4, is a critical frontier in treating CNS disorders like Alzheimer’s disease and schizophrenia. Historic failures in this field were largely driven by "flat" aromatic ligands (e.g., arecoline derivatives) that lacked subtype selectivity due to the highly conserved orthosteric binding pocket across M1–M5 subtypes.

This guide details the transition to spirocyclic scaffolds (e.g., spiro-piperidines, spiro-oxindoles). These 3D-rich structures (


 > 0.4) offer superior physicochemical properties and a rigid core capable of "vectorial growth." This allows the molecule to engage the conserved orthosteric site while projecting substituents into the non-conserved extracellular vestibule (allosteric site), achieving bitopic selectivity.

Structural Design Logic: The Spiro Advantage

The Selectivity Paradox

The orthosteric site of mAChRs is evolutionarily conserved.[1] To achieve M1 selectivity, ligands must bridge the gap between this deep pocket and the extracellular loops (ECL2/3), where sequence diversity is higher.

  • Traditional Ligands: Planar, flexible. High entropy penalty upon binding. Poor selectivity.

  • Spiro Scaffolds: Rigid, quaternary center. The spiro-fusion locks the pharmacophore (usually a basic amine) in an active conformation relative to the hydrophobic tail.

Design Pathway Visualization

The following diagram illustrates the structural logic of evolving a non-selective hit into a selective spiro-agonist.

DesignLogic FlatHit Traditional Hit (e.g., Arecoline) Flat, Non-selective Problem Problem: Conserved Orthosteric Site High Off-Target (M2/M3) FlatHit->Problem Leads to SpiroCore Spiro Scaffold (e.g., Spiro-piperidine) Rigid 3D Core Problem->SpiroCore Solution: Rigidification Vectorial Vectorial Growth Project into Extracellular Vestibule SpiroCore->Vectorial Enables Result Bitopic Ligand M1/M4 Selective High Fsp3 Vectorial->Result Achieves

Figure 1: Structural evolution from non-selective planar agonists to selective spirocyclic ligands.

Synthetic Protocol: Modular Construction of Spiro-Piperidines

This protocol describes a robust method for synthesizing Spiro[1-benzofuran-3,4'-piperidine] , a privileged scaffold for GPCR agonists. This approach uses a modular Parham cyclization strategy, allowing late-stage diversification.

Reagents & Equipment
  • Starting Material: N-Boc-4-piperidone, 2-iodophenol derivatives.

  • Reagents: Isopropylmagnesium chloride (TurboGrignard), Cerium(III) chloride (anhydrous).

  • Purification: Flash chromatography (silica), HPLC (C18).

Step-by-Step Synthesis Workflow
  • Preparation of Organolithium/Magnesium Species:

    • Dissolve the 2-iodophenol derivative (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C. Add

      
      -PrMgCl (1.1 eq) dropwise to perform Iodine-Magnesium exchange.
      
    • Critical Step: Ensure temperature remains <-70°C to prevent side reactions.

  • Nucleophilic Addition:

    • In a separate flask, activate N-Boc-4-piperidone (1.2 eq) with anhydrous CeCl

      
       (1.5 eq) in THF for 1 hour at room temperature (prevents enolization).
      
    • Cannulate the piperidone-CeCl

      
       mixture into the aryl-Grignard solution at -78°C.
      
    • Stir for 2 hours, allowing slow warming to 0°C.

  • Cyclization (Spiro-Formation):

    • Quench reaction with dilute HCl. The resulting tertiary alcohol intermediate is often unstable.

    • Acid-Mediated Cyclization: Treat the crude alcohol with trifluoroacetic acid (TFA) in DCM (1:4 ratio) at room temperature. This simultaneously deprotects the Boc group and effects the intramolecular cyclization to form the spiro-dihydrobenzofuran core.

  • Purification:

    • Neutralize with NaHCO

      
      . Extract with EtOAc.
      
    • Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

SynthesisWorkflow Start Start: N-Boc-4-piperidone + 2-Iodophenol Step1 1. Metal-Halogen Exchange (i-PrMgCl, -78°C) Start->Step1 Step3 3. Nucleophilic Addition (Form Tertiary Alcohol) Step1->Step3 Step2 2. CeCl3 Activation (Prevents Enolization) Step2->Step3 Additive Step4 4. Acid Cyclization (TFA) (Spiro Ring Closure + Deprotection) Step3->Step4 Final Final Scaffold: Spiro[benzofuran-piperidine] Step4->Final

Figure 2: Modular synthesis of spiro-piperidine scaffolds via Grignard addition and acid-mediated cyclization.

Pharmacological Validation: Calcium Flux Assay

Agonist activity at M1/M3/M5 (Gq-coupled) is best quantified via intracellular calcium mobilization. For M2/M4 (Gi-coupled), a chimeric G-protein (G


) or promiscuous G-protein (G

) co-transfection is required to couple the receptor to the PLC-

pathway.
Assay Principle

Activation of the Gq pathway triggers Phospholipase C (PLC), generating IP3, which releases Ca


 from the ER. This is detected using a calcium-sensitive fluorescent dye (Fluo-4 or Calcium 6).
Protocol: High-Content FLIPR Assay

Materials:

  • Cells: CHO-K1 stably expressing human M1 (hM1) or hM4+G

    
    .
    
  • Dye: Fluo-4 AM (Invitrogen) or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20mM HEPES + 2.5mM Probenecid (prevents dye efflux).

Procedure:

  • Cell Plating: Seed cells at 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO

    
    .
    
  • Dye Loading:

    • Remove culture media.

    • Add 20 µL Dye Loading Buffer.

    • Incubate 60 min at 37°C, then 15 min at RT (to minimize temperature artifacts).

  • Compound Preparation:

    • Prepare 5x concentrated agonist solutions in assay buffer (0.1% DMSO final).

    • Include Acetylcholine (ACh) as a full agonist control (

      
       reference).
      
  • Measurement (FLIPR Tetra / Hamamatsu FDSS):

    • Baseline reading: 10 seconds.

    • Inject 10 µL compound.

    • Read fluorescence (Ex 480nm / Em 525nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Fit data to a 4-parameter logistic equation to determine

      
       and 
      
      
      
      .
Signaling Pathway Visualization

GqPathway Agonist Spiro-Agonist M1R M1 Receptor (GPCR) Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluo Fluo-4 Fluorescence Ca->Fluo Binding

Figure 3: Gq-coupled signaling cascade utilized in the Calcium Flux assay.

Data Interpretation & Comparative Metrics

When evaluating spiro scaffolds against traditional planar agonists, summarize data as follows to highlight the "Spiro Effect" on physicochemical properties and selectivity.

PropertyTraditional Agonist (e.g., Arecoline)Spiro-Scaffold Agonist (e.g., Spiro-piperidine)Impact
Selectivity (M1 vs M2) < 10-fold> 100-foldCritical: Reduced cardiovascular side effects.
Fsp3 (3D Character) Low (< 0.3)High (> 0.5)Improved solubility and specificity.
Metabolic Stability Low (Rapid ester hydrolysis)High (Rigid core, no labile esters)Longer half-life (

).
Mechanism OrthostericBitopic / AllostericAccess to non-conserved binding pockets.

References

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link

  • Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor.[1][2][3] Nature. Link

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[5][6][7] Expert Opinion on Drug Discovery. Link

  • Burstein, E. S., et al. (2014). Pimavanserin: an inverse agonist for the treatment of Parkinson's disease psychosis. Journal of Pharmacology and Experimental Therapeutics. Link

  • Thal, D. M., et al. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors.[2] Nature. Link

  • Clayton, J., & Banks, P. (2020). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent Application Notes.[8] Link

Sources

Application

Scalable Manufacturing of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Process Chemistry Application Note Executive Summary & Structural Analysis The spirocyclic scaffold 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one represents a privileged pharmacophore in modern drug discovery, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Application Note

Executive Summary & Structural Analysis

The spirocyclic scaffold 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one represents a privileged pharmacophore in modern drug discovery, particularly within G-protein-biased


-opioid receptor (MOR) agonists (e.g., Oliceridine analogues) and muscarinic receptor modulators. Its unique 3D architecture—combining a piperidine ring spiro-fused to a morpholinone—offers superior solubility and metabolic stability compared to flat heteroaromatic systems.

This guide details a robust, scalable 4-step protocol designed to avoid the pitfalls of traditional medicinal chemistry routes (e.g., hazardous carbenes or low-yielding multicomponent reactions). The strategy leverages a Corey-Chaykovsky epoxidation followed by a regioselective ring-opening/cyclization cascade , ensuring high throughput and safety on a multigram to kilogram scale.

Structural Numbering & Retrosynthesis

The target molecule consists of a piperidine ring (positions 6-10, N at 9) spiro-fused to a morpholin-3-one ring (positions 1-5).

  • Position 1: Oxygen

  • Position 3: Carbonyl (C=O)

  • Position 4: Nitrogen (Methylated)

  • Spiro Center: Carbon 6 (shared)

Retrosynthesis cluster_legend Process Logic Target Target: 4-Methyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one Precursor1 Cyclic Carbamate Formation (Intramolecular O-Alkylation) Target->Precursor1 Deprotection Intermediate1 N-Acylated Intermediate (Chloroacetamide) Precursor1->Intermediate1 Base (KOtBu) Intermediate2 Amino-Alcohol (Regioselective Opening) Intermediate1->Intermediate2 Cl-CH2-COCl Epoxide Spiro-Epoxide (Corey-Chaykovsky) Intermediate2->Epoxide MeNH2 Start Starting Material: N-Boc-4-piperidone Epoxide->Start Me3SOI / Base Key Key Transformation

Figure 1: Retrosynthetic strategy prioritizing stepwise ring construction for maximum impurity control.

Detailed Synthetic Protocols
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-Epoxide)

Rationale: Direct conversion of the ketone to the epoxide provides the necessary carbon framework for the morpholinone ring. The Corey-Chaykovsky reaction is preferred over Reformatsky conditions for its cleaner profile on scale.

  • Reagents: N-Boc-4-piperidone (1.0 equiv), Trimethylsulfoxonium iodide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.25 equiv).

  • Solvent: DMSO (anhydrous) / THF mixture (1:1).

Protocol:

  • Preparation of Ylide: In a reactor inerted with N₂, charge Trimethylsulfoxonium iodide and DMSO. Cool to 10°C.

  • Base Addition: Add KOtBu portion-wise (exothermic) while maintaining internal temperature < 20°C. Stir for 1 hour to form the dimethyloxosulfonium methylide (milky white suspension).

  • Substrate Addition: Dissolve N-Boc-4-piperidone in THF. Add this solution dropwise to the ylide suspension, maintaining temperature < 25°C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. IPC (TLC/HPLC): Monitor disappearance of ketone.

  • Workup: Quench with water (slowly, exothermic). Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organics with brine to remove DMSO.

  • Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for scale.

Process Note: DMSO removal is critical. Residual DMSO can decompose into dimethyl sulfide (stench) and interfere with the subsequent amine opening.

Step 2: Regioselective Ring Opening

Rationale: Nucleophilic attack by methylamine on the spiro-epoxide occurs at the less hindered methylene carbon, establishing the quaternary center with the correct regiochemistry (OH on the spiro carbon).

  • Reagents: Spiro-epoxide (from Step 1), Methylamine (33% in EtOH or 2M in THF, 5.0 equiv).

  • Solvent: Ethanol or THF.

Protocol:

  • Charge Spiro-epoxide and solvent into a pressure-rated vessel (or glass reactor if using atmospheric amine solution).

  • Add Methylamine solution.

  • Heat to 60°C for 12 hours.

  • IPC: Monitor for consumption of epoxide.

  • Workup: Concentrate in vacuo to remove excess methylamine and solvent.

  • Product: tert-butyl 4-hydroxy-4-((methylamino)methyl)piperidine-1-carboxylate. Isolate as a viscous oil or solid. Use directly in Step 3.

Step 3: N-Acylation and Cyclization (The "Morpholinone Closure")

Rationale: This two-stage "one-pot" sequence first anchors the 2-carbon bridge to the nitrogen via acylation, then closes the ring via intramolecular O-alkylation. This is superior to using phosgene/CDI because it builds the specific C-C-O backbone of the morpholinone.

  • Reagents: Chloroacetyl chloride (1.1 equiv), Triethylamine (Et3N, 2.5 equiv), Potassium tert-butoxide (KOtBu, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) for acylation; THF for cyclization.

Protocol:

  • Acylation: Dissolve the amino-alcohol from Step 2 in DCM with Et3N. Cool to 0°C.

  • Add Chloroacetyl chloride dropwise. Stir for 2 hours at 0°C -> RT.

    • Intermediate formed: N-(2-chloroacetyl) derivative.

  • Solvent Swap: Concentrate DCM and redissolve the residue in anhydrous THF.

  • Cyclization: Cool THF solution to 0°C. Add KOtBu portion-wise.

    • Mechanism:[2][3][4][5][6][7][8] The alkoxide formed at the tertiary alcohol attacks the alkyl chloride (Williamson ether synthesis).

  • Stir at RT for 3 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica plug if necessary.

    • Product:N-Boc-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .

Step 4: Global Deprotection & Salt Formation

Rationale: Removal of the Boc group to yield the final pharmaceutical intermediate.

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Protocol:

  • Dissolve the N-Boc intermediate in Dioxane (or DCM).

  • Add 4M HCl in Dioxane (5 equiv) at 20°C.

  • Stir for 2–4 hours. Product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Final Product: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Hydrochloride .

Critical Quality Attributes (CQAs) & Data
ParameterSpecificationMethodLogic
Appearance White to off-white solidVisualColored impurities indicate oxidation of amines.
Purity > 98.0%HPLC (AUC)Critical for downstream API synthesis.
Residual Solvent DMSO < 5000 ppmGC-HSDMSO from Step 1 is difficult to remove; track closely.
Water Content < 1.0%Karl FischerHygroscopic HCl salt requires dry storage.
Identity Matches Ref Std1H-NMR, MSVerify spiro-connectivity.

Expected Analytical Data (Free Base):

  • MS (ESI): m/z ~185.1 [M+H]⁺.

  • 1H NMR (DMSO-d6): Diagnostic signals include the N-Methyl singlet (~2.9 ppm), the singlet for the CH₂ next to the carbonyl (position 2) at ~4.1 ppm, and the piperidine ring multiplets.

Process Safety & Hazard Control
Signal Transduction of Hazards (Workflow)

Safety Step1 Epoxidation (DMSO/Base) Hazard1 Exotherm & DMS Evolution Step1->Hazard1 Step2 Amine Opening (MeNH2) Hazard2 Pressure Build-up Flammability Step2->Hazard2 Step3 Cyclization (KOtBu/THF) Step3->Hazard1 H2 Gas (minor) Control1 Scrubber (Bleach) Slow Addition Hazard1->Control1 Control2 Pressure Relief N2 Inerting Hazard2->Control2

Figure 2: Hazard Identification and Control Strategy.

  • DMS Management: The Corey-Chaykovsky reaction generates Dimethyl Sulfide. On scale, this must be vented to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize DMS to DMSO/Sulfone and neutralize odor/toxicity.

  • Exotherms: The addition of KOtBu in Step 1 and Step 3 is significantly exothermic. Active cooling jackets are mandatory for reactors >5L.

  • Vesicants: Chloroacetyl chloride is a potent lachrymator and corrosive. All transfers must occur in closed systems (ChargePoint or similar containment).

References
  • Corey-Chaykovsky Epoxidation on Piperidones

    • Source: Caron, S., et al. "Preparation of t-Butyl 1-Oxa-6-azaspiro[2.
    • Relevance: Foundational protocol for the spiro-epoxide form
  • Spiro-Morpholinone Synthesis (Oliceridine Analogues)

    • Source:Journal of Medicinal Chemistry, 2019, 62(21), 9607–9628. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists..."
    • Relevance: Validates the epoxide ring-opening str
  • General Spirocycle Scale-Up

    • Source: Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry.
    • Relevance: Strategic overview of spirocycle stability and synthesis.
  • Safety in Epoxide Ring Opening

    • Source:Organic Process Research & Development, "Safety Evaluation of Epoxide Ring Opening with Amines."
    • Relevance: Thermal hazard assessment for Step 2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Executive Summary This technical guide addresses the purification challenges associated with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 313975-41-6). As a spirocyclic scaffold frequently used in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification challenges associated with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 313975-41-6). As a spirocyclic scaffold frequently used in medicinal chemistry (e.g., for opioid, sigma, or CCR5 receptor modulation), this molecule presents unique crystallization difficulties due to its rigid 3D conformation and basic nitrogen functionality.

Common issues include "oiling out" (liquid-liquid phase separation), persistent solvates, and difficulty removing colored impurities. This guide provides self-validating protocols to transition from crude oils to high-purity crystalline solids.

Part 1: Solvent Selection & Solubility Matrix

The spirocyclic core creates a "solubility paradox": the amine functionality makes it soluble in polar organic solvents, while the lipophilic spiro-carbon framework limits water solubility.

Solubility Profile Table
Solvent ClassSpecific SolventSolubility BehaviorApplication in Recrystallization
Primary Solvents Ethanol (EtOH), Isopropanol (IPA)High solubility (Hot); Moderate (Cold)Recommended. Best for single-solvent recrystallization.
Co-Solvents Ethyl Acetate (EtOAc)Moderate solubilityGood for inducing crystallization when mixed with non-polar anti-solvents.
Anti-Solvents n-Heptane, Hexanes, Diethyl EtherVery Low solubilityCritical. Use for "drowning out" or vapor diffusion methods.
Problematic Dichloromethane (DCM), ChloroformToo High solubilityAvoid. Hard to crystallize from; tends to form stable solvates.
Salt Formers Methanolic HCl, Oxalic AcidN/A (Reactant)Use if free base fails to crystallize (see Section 3).

Part 2: Troubleshooting "Oiling Out" (The #1 Issue)

Symptom: Upon cooling the hot solution, the compound separates as a second liquid phase (oil) at the bottom of the flask rather than forming crystals. Cause: The solution temperature is above the melting point of the solvated compound, or the anti-solvent was added too quickly, creating local supersaturation.

Protocol: The "Re-Heat and Seed" Rescue
  • Re-dissolve: Heat the mixture back to reflux until the oil phase disappears and the solution is homogeneous.

  • Solvent Adjustment: Add a small volume (5-10% of total volume) of the good solvent (e.g., Ethanol) to slightly lower the saturation.

  • Controlled Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature (approx. 1-2 hours).

  • Seeding (Critical): At approx. 35-40°C, add a tiny amount of seed crystal. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Anti-Solvent Titration: Once turbidity begins, add n-Heptane dropwise via an addition funnel. Rate: 1 drop per 5 seconds.

Visualization: Oiling Out Rescue Workflow

RecrystallizationRescue Start Issue: Compound Oils Out Reheat Step 1: Re-heat to Reflux (Homogeneous Solution) Start->Reheat AddSolvent Step 2: Add 10% Good Solvent (Reduce Supersaturation) Reheat->AddSolvent SlowCool Step 3: Slow Cool to 40°C (Inside Oil Bath) AddSolvent->SlowCool Seed Step 4: Add Seed Crystal or Scratch Glass SlowCool->Seed Drip Step 5: Dropwise Anti-Solvent (1 drop/5 sec) Seed->Drip Result Success: Crystalline Precipitate Drip->Result

Caption: Logical workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Part 3: Salt Formation (The "Nuclear Option")

If the free base of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one persists as an oil or amorphous solid, converting it to a salt is the industry-standard solution for purification and storage.

Why this works:

The basic nitrogen (N-4 or N-9 position depending on substitution) accepts a proton, creating an ionic lattice that is thermodynamically driven to crystallize, unlike the amorphous free base.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve 1.0 g of the crude free base in 5 mL of dry Ethyl Acetate.

  • Acid Addition: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or 1.25M HCl in MeOH).

    • Note: Avoid aqueous HCl to prevent hygroscopic hydrate formation.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Maturation: Stir at 0°C for 30 minutes.

  • Filtration: Filter under nitrogen (to avoid moisture absorption) and wash with cold diethyl ether.

Part 4: Frequently Asked Questions (FAQs)

Q1: My crystals are colored (yellow/tan) even after recrystallization. How do I fix this?

A: Spiro-amines often trap trace oxidation byproducts.

  • Solution: Perform a "Hot Filtration" step.[1]

    • Dissolve crude solid in boiling Ethanol.

    • Add Activated Charcoal (5 wt%) .

    • Stir at reflux for 15 minutes.

    • Filter while hot through a Celite pad.

    • Proceed with cooling/crystallization.

    • Warning: Do not let the solution cool during filtration, or the product will crystallize inside the Celite.

Q2: The NMR shows trapped Dichloromethane (DCM) that vacuum drying won't remove.

A: DCM fits snugly into the crystal lattice of many spirocyclic systems, forming solvates.

  • Solution: Perform a solvent exchange .

    • Dissolve the material in a higher-boiling solvent like Isopropanol or Toluene.

    • Rotary evaporate to dryness. Repeat 2-3 times.

    • The higher boiling solvent displaces the DCM, and the final solvent is easier to remove under high vacuum (or is pharmacologically more acceptable).

Q3: Can I use water as an anti-solvent?

A: Generally, No . While the compound is organic, the presence of the amide/ketone and amine functions can lead to the formation of "gums" or hydrates when water is added rapidly. Stick to Heptane or TBME (tert-Butyl methyl ether) as anti-solvents for the free base. Water is only acceptable if you are crystallizing a salt form (e.g., HCl salt) and have validated the hydration state.

Part 5: Decision Logic for Purification Strategy

Use this logic gate to determine the optimal workflow for your specific batch purity and state.

PurificationLogic Input Crude Material State CheckState Is it Solid or Oil? Input->CheckState Solid Solid CheckState->Solid Solid Oil Oil / Gum CheckState->Oil Oil CheckPurity Purity > 85%? Solid->CheckPurity SaltForm Salt Formation (HCl/Oxalate) Oil->SaltForm Hard to crystallize Recryst Recrystallization (EtOH/Heptane) CheckPurity->Recryst Yes Column Flash Chromatography (DCM/MeOH/NH3) CheckPurity->Column No (Too dirty) Column->CheckState Re-evaluate

Caption: Decision matrix for selecting between direct recrystallization, salt formation, or pre-purification via chromatography.

References

  • PubChem. (2025).[2] 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.[3][4] Org.[3][5] Synth. 2016, 93, 210-227.[3] (Provides analogous protocols for spiro-ketone purification and solvent handling). [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists.[6] J. Med. Chem. (Detailing the isolation of enantiomers and HCl salts of the 1-oxa-4,9-diazaspiro scaffold). [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with Diazaspiro Compounds

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of diazaspiro compounds. This document provides a structured, i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of diazaspiro compounds. This document provides a structured, in-depth approach to troubleshooting these common yet complex issues, grounded in established scientific principles and field-proven methodologies.

Introduction: The Challenge of Diazaspiro Solubility

Diazaspiro compounds, characterized by their rigid, three-dimensional structures, are increasingly explored in drug discovery for their potential to offer improved target selectivity and novelty.[1] However, their often-high lipophilicity and crystalline stability can lead to poor aqueous solubility, a significant hurdle for oral bioavailability and formulation development.[][3][4] This guide will walk you through a logical progression of strategies to diagnose and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My diazaspiro compound is showing very low aqueous solubility. What are the first steps I should take to troubleshoot this?

A1: The initial approach involves a systematic evaluation of the compound's fundamental physicochemical properties.

1.1. Understand the Compound's Intrinsic Properties:

  • Determine the pKa: Since diazaspiro compounds contain basic nitrogen atoms, their ionization state is pH-dependent.[5][6][7] Knowing the pKa will help you understand the pH range in which the compound is ionized, as the ionized form is generally more water-soluble.

  • Measure the LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of the compound's lipophilicity.[8][9] High LogP/LogD values often correlate with low aqueous solubility.[][3][4]

  • Characterize the Solid State: The crystalline form of your compound significantly impacts its solubility. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the polymorph and its melting point, which relates to the crystal lattice energy that must be overcome for dissolution.

1.2. Differentiate Between Kinetic and Thermodynamic Solubility:

  • Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, starts to precipitate.[10][11][12][13] This is often a higher value and represents a supersaturated, metastable state.[10][13]

  • Thermodynamic solubility is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous medium over a longer period.[10][11][12][13] It is crucial to know which value you are working with, as kinetic solubility can be misleading for long-term formulation stability.[10][12][13]

Q2: How does pH manipulation impact the solubility of my diazaspiro compound, and how can I optimize it?

A2: Given the basic nature of the diaza- moiety, pH is a powerful tool for enhancing solubility. By lowering the pH of the aqueous medium, you can protonate the nitrogen atoms, forming a more soluble salt.[5][6][14]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of your diazaspiro compound to each buffer.

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) with agitation to reach thermodynamic equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the pH range of maximum solubility.

This profile will be critical in guiding formulation development, especially for oral dosage forms that will encounter varying pH environments in the gastrointestinal tract.

Diagram: Impact of pH on Diazaspiro Compound Ionization and Solubility

pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_pH Predominantly Ionized Form (Protonated Diazaspiro) High_pH Predominantly Unionized Form (Free Base) Low_pH->High_pH Increase pH Increased_Solubility Higher Aqueous Solubility Low_pH->Increased_Solubility Leads to High_pH->Low_pH Decrease pH Decreased_Solubility Lower Aqueous Solubility High_pH->Decreased_Solubility Leads to Cyclodextrin_Complex cluster_product Product Diazaspiro Poorly Soluble Diazaspiro Compound Inclusion_Complex Soluble Inclusion Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion_Complex Complexation in Water Encapsulated_Diaza Diazaspiro

Caption: Encapsulation of a diazaspiro compound within a cyclodextrin cavity to form a soluble inclusion complex.

Summary of Solubility Enhancement Strategies

StrategyMechanismBest ForKey Considerations
pH Adjustment Ionization of the basic diaza- moiety. [5][6][14]Ionizable compounds.pH of the target biological environment.
Salt Formation Creates a new solid form with lower crystal lattice energy. Ionizable compounds requiring significant solubility increase. [15]Stability, hygroscopicity, common ion effect. [15][16]
Co-crystallization Forms a multi-component crystal with novel properties. [17][18]Non-ionizable compounds or when salts are problematic. [16]Screening for suitable co-formers can be extensive.
Cyclodextrins Encapsulation of the hydrophobic molecule. [19][20]Liquid formulations, improving stability. [19][21]Can be limited by the amount of cyclodextrin that can be used. [22]
Other Methods Particle size reduction, amorphous solid dispersions, lipid-based formulations. [23][24][25]Cases where other methods fail or for specific delivery needs.May require specialized equipment and expertise.

This guide provides a foundational framework for addressing solubility issues with diazaspiro compounds. A thorough understanding of your molecule's properties combined with a systematic application of these troubleshooting strategies will significantly increase the likelihood of successful formulation and development.

References

  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). MilliporeSigma.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). Preprints.org.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's Laboratories.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. (2018, January 25). MDPI.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro College Libraries.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • How can cyclodextrins enhance solubility? (2025, July 31). Roquette.
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Troubleshooting

Technical Support Center: Minimizing Side Reactions in Spiro-Ring Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Spirocyclization. Spirocyclic scaffolds are pivotal three-dimensional structures in medicinal chemistry and natural product sy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Spirocyclization. Spirocyclic scaffolds are pivotal three-dimensional structures in medicinal chemistry and natural product synthesis, offering unique conformational rigidity and novel chemical space.[1] However, their synthesis is often challenging due to the formation of a quaternary, or spiro, center, which can be accompanied by a host of undesirable side reactions.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your spiro-ring formation experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during spirocyclization reactions.

Q1: My spirocyclization reaction suffers from low yield. What are the primary causes and how can I improve it?

A1: Low yields in spirocyclization can be attributed to several factors, ranging from reaction conditions to reagent quality.[2] A systematic approach is essential for diagnosis.

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction.

    • Causality: The activation energy for the cyclization may not be overcome at the set temperature, or the reaction may be slow.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider incrementally increasing the reaction temperature or extending the reaction time.[2] Be cautious, as excessive heat can sometimes favor decomposition or side reactions.

  • Reagent and Catalyst Integrity: The purity of your materials is paramount.

    • Causality: Impurities in starting materials can poison catalysts. Catalysts themselves can degrade if stored improperly or if they are of low quality.

    • Solution: Ensure all reagents are pure and dry. If necessary, purify starting materials before use. Use high-quality catalysts from reputable suppliers and handle them under the recommended conditions (e.g., an inert atmosphere for air-sensitive catalysts).[2]

  • Atmospheric Control: Many reagents and intermediates in organic synthesis are sensitive to air or moisture.

    • Causality: Oxygen can lead to oxidative side products, while moisture can quench sensitive reagents (like organometallics) or hydrolyze intermediates.

    • Solution: For sensitive reactions, maintain a strictly inert atmosphere using nitrogen or argon. Use oven-dried glassware and anhydrous solvents.[2]

  • Competing Side Reactions: This is a major cause of low yields, where the starting material is consumed but converted into undesired products.

    • Causality: The reaction conditions may favor an alternative pathway, such as an intermolecular reaction, elimination, or decomposition.

    • Solution: Adjusting reaction parameters like solvent, temperature, and catalyst can shift the equilibrium toward the desired spiro-product.[2] Sometimes, modifying the substrate by introducing protecting groups can block competing reactive sites.[2][3] (This is discussed further in Q3 and the FAQs).

Q2: I'm observing significant formation of an undesired stereoisomer (epimer). How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common hurdle, especially in spiroketal formation where the anomeric effect plays a crucial role. The formation of epimers often arises from the reaction conditions allowing for equilibration to the thermodynamically most stable isomer, which may not be the desired one.[4][5]

  • Thermodynamic vs. Kinetic Control:

    • Causality: Acid-catalyzed spiroketalizations often proceed via an oxocarbenium ion intermediate. This allows for reversibility, and under prolonged reaction times or harsh acidic conditions, the product mixture equilibrates to the most stable thermodynamic product.[4][5] This stability is governed by a combination of the anomeric effect, steric interactions, and intramolecular hydrogen bonding.[4][6]

    • Solution: To favor the kinetic product, use milder reaction conditions. This can include using a weaker acid, running the reaction at a lower temperature, or using a stoichiometric amount of a reagent that promotes cyclization without facilitating equilibration. For instance, deprotection of silyl ethers with a fluoride source like TBAF can induce spirocyclization under conditions that are less prone to epimerization than strong acids.[6]

  • Catalyst and Reagent Choice:

    • Causality: The catalyst can profoundly influence the stereochemical outcome. Chiral catalysts, in particular, can create a chiral environment that favors the formation of one enantiomer or diastereomer over another.[7][8]

    • Solution: For asymmetric synthesis, employ a chiral catalyst (e.g., chiral phosphoric acids, cinchona alkaloids, or transition metal complexes with chiral ligands).[7][8][9] The choice of catalyst should be tailored to the specific reaction mechanism. For example, in domino reactions, an organocatalyst like L-proline can be critical for controlling stereochemistry.[2]

  • Substrate-Based Control:

    • Causality: The structure of the substrate itself can be modified to direct the stereochemical outcome. The presence of bulky protecting groups or hydrogen-bonding moieties can favor a specific conformation for cyclization.

    • Solution: Strategic placement of a bulky protecting group can block one face of the molecule, forcing the cyclization to occur from the less hindered face. Conversely, a functional group capable of hydrogen bonding can pre-organize the molecule into a conformation that leads to the desired stereoisomer upon cyclization.[10]

Q3: Instead of the spiro-ring, I am getting intermolecular reaction products. How can I promote the desired intramolecular cyclization?

A3: The competition between intramolecular (ring-forming) and intermolecular (polymerization or dimerization) reactions is governed by kinetics and concentration.

  • High-Dilution Principle:

    • Causality: Intramolecular reactions are kinetically first-order, while intermolecular reactions are second-order. This means the rate of the intermolecular reaction is highly dependent on the concentration of the reactant.

    • Solution: Perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the substrate solution to a larger volume of solvent, often at an elevated temperature to ensure the reaction proceeds as the substrate is added. This keeps the instantaneous concentration of the substrate very low, thus favoring the first-order intramolecular pathway.[11][12]

  • Solvent and Temperature Effects:

    • Causality: The solvent can influence the conformation of the linear precursor. A solvent that promotes a folded or "pre-organized" conformation can increase the probability of the reactive ends encountering each other, thus accelerating the intramolecular reaction.

    • Solution: Experiment with different solvents to find one that might favor a cyclization-prone conformation.[13][14] Temperature can also play a role; while higher temperatures increase reaction rates, they can sometimes favor intermolecular pathways if the entropic penalty for cyclization is high. Optimization is key.

Q4: My reaction is stalling and not proceeding to completion. What could be the issue?

A4: A stalled reaction suggests a problem with the catalytic cycle or overall reaction kinetics.

  • Catalyst Deactivation:

    • Causality: Catalysts can be "poisoned" by impurities (e.g., water, oxygen, sulfur-containing compounds) or can decompose under the reaction conditions. The desired product or a byproduct could also inhibit the catalyst.

    • Solution: Ensure all reagents and solvents are scrupulously purified.[2] Check the literature for known catalyst inhibitors for your specific system. It may be necessary to increase the catalyst loading or add a fresh portion of the catalyst midway through the reaction.

  • Solvent Choice:

    • Causality: The solvent plays a critical role in stabilizing intermediates and transition states. An inappropriate solvent can significantly slow down or completely halt a reaction.[13][15][16] For example, a reaction involving polar intermediates will be slow in a non-polar solvent.

    • Solution: If the reaction is stalling, experimenting with a different solvent is a crucial troubleshooting step. Consider the polarity and coordinating ability of the solvent in the context of your reaction mechanism.[2][15]

  • Inadequate Temperature:

    • Causality: The reaction may simply have a high activation energy and require more thermal energy to proceed at a reasonable rate.

    • Solution: Cautiously increase the reaction temperature while monitoring for the formation of degradation products.[2]

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in minimizing side reactions during spiro-ring synthesis?

A1: Protecting groups are essential tools for directing reactivity and preventing unwanted side reactions.[3][17][18] Their role is multifaceted:

  • Masking Reactive Functionalities: They temporarily block functional groups (e.g., amines, alcohols, carboxylic acids) that could otherwise participate in undesired reactions.[17][][20] For example, protecting a distal hydroxyl group prevents it from competing as a nucleophile in the desired cyclization step.

  • Preventing Competing Pathways: By blocking certain reactive sites, you can shut down potential side reactions. For instance, protecting a ketone as a ketal prevents it from undergoing enolization and subsequent aldol-type side reactions.[18]

  • Directing Stereochemistry: As mentioned in the troubleshooting section, bulky protecting groups can provide steric hindrance that directs an incoming reagent or a cyclizing chain to the opposite face, thereby controlling stereoselectivity.

  • Orthogonal Strategy: In complex syntheses, using "orthogonal" protecting groups is critical. These are groups that can be removed under very different conditions (e.g., one removed with acid, another with a base, and a third by hydrogenation).[17] This allows for the selective deprotection and reaction of one site while others remain protected.

Q2: How critical is the choice of solvent, and what should I consider?

A2: The choice of solvent is absolutely critical and can be the deciding factor between a successful reaction and a failed one.[14][16]

  • Polarity and Protic/Aprotic Nature: The solvent's ability to stabilize or destabilize reactants, intermediates, and transition states directly impacts the reaction rate.[16]

    • Polar Protic Solvents (e.g., water, methanol): These can hydrogen bond and are good at solvating both cations and anions. However, they can interfere with reactions involving strong nucleophiles by protonating them.[14]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These have large dipole moments but cannot hydrogen bond. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive, which can accelerate S_N2-type cyclizations.[14][16]

    • Non-Polar Solvents (e.g., Toluene, Hexane): These are preferred for reactions involving non-polar species or certain radical reactions.[13]

  • Coordinating vs. Non-Coordinating: Some solvents (e.g., THF, Diethyl Ether) can coordinate to metal catalysts, which can either be beneficial (stabilizing the catalyst) or detrimental (inhibiting the reaction by occupying a coordination site).

Q3: How do I select the appropriate catalyst for my spirocyclization?

A3: Catalyst selection depends entirely on the specific transformation you are trying to achieve.

  • Brønsted Acids (e.g., p-TsOH, CSA): These are commonly used for acid-catalyzed reactions like spiroketalization from dihydroxy-ketone precursors.[4][6][10] They work by protonating a carbonyl or hydroxyl group to make it a better electrophile or leaving group.

  • Lewis Acids (e.g., TiCl₄, SnCl₄, B(C₆F₅)₃): These activate substrates by coordinating to lone pairs (e.g., on a carbonyl oxygen). They are frequently used in cycloadditions and Nazarov cyclizations to form spiro compounds.[21]

  • Organocatalysts (e.g., Proline, Thioureas, Chiral Amines): These small organic molecules can catalyze a vast range of reactions, often with high stereoselectivity.[2][7] They are particularly powerful for domino or cascade reactions that build complex spirocyclic frameworks in a single step.[7]

  • Transition Metals (e.g., Palladium, Nickel, Rhodium, Gold): These are workhorses for reactions involving C-H activation, cross-coupling, cycloadditions, and metathesis.[9][22][23] For example, a palladium-catalyzed Heck reaction or a Grubbs catalyst-mediated Ring-Closing Metathesis (RCM) can be powerful strategies for forming spiro-rings.[11]

Section 3: Data & Protocols
Table 1: Influence of Key Reaction Parameters on Spirocyclization Outcome
ParameterEffect on Desired Spiro-ProductCommon Side Reaction FavoredRecommendation
Concentration Favored at low concentrationIntermolecular reactions (dimerization, polymerization)Use high-dilution conditions (slow addition of substrate).[11][12]
Temperature Rate increases with temperatureDecomposition, epimerization, side reactions with low activation energyStart at a low temperature and increase incrementally. Find the lowest effective temperature.[2]
Catalyst Loading Optimal loading maximizes rateIncomplete reaction (too low), side reactions/decomposition (too high)Screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance.[2]
Solvent Polarity Highly mechanism-dependentCan favor undesired pathways by differentially stabilizing intermediatesScreen a range of solvents (e.g., Toluene, DCM, THF, Acetonitrile) based on the reaction mechanism.[13][15]
Acid/Base Strength Can promote cyclizationStrong conditions can cause epimerization or decompositionUse the mildest acid/base catalyst that effectively promotes the reaction.[4][5]
Protocol 1: General Procedure for Mild, Acid-Catalyzed Spiroketalization

This protocol is designed to favor the kinetic product and minimize acid-catalyzed epimerization.

  • Preparation: Dissolve the dihydroxy-ketone precursor (1.0 eq) in an anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene) to a concentration of 0.01 M in an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C or -20 °C using an ice bath or cryocooler. This helps to slow down the rate of potential equilibration.

  • Catalyst Addition: Add a mild Brønsted acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq). PPTS is less harsh than p-TsOH and can reduce the risk of side reactions.

  • Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress every 30-60 minutes by TLC, staining with a suitable agent (e.g., p-anisaldehyde). Look for the consumption of the starting material and the appearance of a new spot for the spiroketal.

  • Quenching: Once the starting material is consumed (or the reaction stalls), quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a few drops of triethylamine (Et₃N), to neutralize the acid catalyst.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with the reaction solvent. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.

Section 4: Visual Guides
Troubleshooting Decision Tree

// Low Yield Path incomplete [label="Incomplete Reaction?"]; side_products [label="Side Products Formed?"]; increase_t [label="Increase Time/Temp", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent/Catalyst Purity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Poor Selectivity Path epimers [label="Epimers/Diastereomers?"]; intermolecular [label="Intermolecular Products?"]; kinetic_control [label="Use Milder Conditions (Lower T, Weaker Acid)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; high_dilution [label="Use High Dilution", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Stalled Path catalyst_issue [label="Catalyst Deactivation?"]; conditions_issue [label="Suboptimal Conditions?"]; add_catalyst [label="Add Fresh Catalyst / Increase Loading", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent / Increase Temp", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> low_yield; start -> poor_selectivity; start -> stalled;

low_yield -> incomplete [label="Yes"]; low_yield -> side_products [label="No, SM consumed"]; incomplete -> increase_t; incomplete -> check_reagents; side_products -> poor_selectivity [style=dashed];

poor_selectivity -> epimers [label="Yes"]; poor_selectivity -> intermolecular [label="No"]; epimers -> kinetic_control; intermolecular -> high_dilution;

stalled -> catalyst_issue [label="Yes"]; stalled -> conditions_issue [label="No"]; catalyst_issue -> add_catalyst; conditions_issue -> change_solvent; } dot Caption: A decision tree for troubleshooting common spirocyclization issues.

Mechanism: Spiroketalization vs. Epimerization

G kinetic_product kinetic_product oxocarbenium oxocarbenium kinetic_product->oxocarbenium Ring Opening (+ H⁺, Slow/Reversible) oxocarbenium->kinetic_product Ring Closure thermo_product thermo_product oxocarbenium->thermo_product Ring Closure (to more stable isomer) thermo_product->oxocarbenium Ring Opening (Reversible)

References
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  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023). Chemical Science, 14(9), 2425-2432. [Link]

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  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science, 9(6), 1496-1509. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 1374-1428. [Link]

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Reference Data & Comparative Studies

Validation

Technical Analysis: H-NMR Profiling of the Spiro Scaffold 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

This guide provides an in-depth technical analysis of the H-NMR spectrum and structural characteristics of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .[1] It is designed for medicinal chemists and analytical scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum and structural characteristics of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one .[1] It is designed for medicinal chemists and analytical scientists evaluating spirocyclic scaffolds for drug development.[1]

[1]

Introduction: The Spiro Advantage

In modern drug discovery, the transition from flat, aromatic compounds to three-dimensional (3D) scaffolds is driven by the need for improved physicochemical properties.[2] 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one represents a privileged "Spiro" scaffold.[1]

Unlike linear piperidine or morpholine analogs, this molecule possesses a high fraction of sp3-hybridized carbons (


), a metric directly correlated with clinical success due to improved solubility and lower promiscuity. The spiro-fusion at the C6 position creates a rigid orthogonal orientation between the piperidine and oxazinone rings, locking the pharmacophores in a specific vector space that flat molecules cannot access.

Comparative Performance Guide

This section objectively compares the spiro scaffold against its constituent "parts"—the flexible morpholinone and the simple piperidone—to highlight the analytical and functional differences.

Table 1: Structural and Spectral Performance Comparison
FeatureSpiro Scaffold (Target)N-Methyl-morpholin-3-one (Analog)4-Piperidone (Precursor)
Rigidity High: Spiro center locks conformation; reduced ring flipping.[1]Low: Rapid chair-boat interconversion at RT.Moderate: Typical chair conformation.[1]
NMR Complexity High: Distinct axial/equatorial splitting due to rigidity.[1]Low: Signals often averaged due to rapid flipping.[1]Moderate: Broad signals common.[1]
Solubility (LogP) Optimized: Lower LogP than aromatic equivalents; high polarity.[1]High: Very polar, but lacks lipophilic vectors.Variable: Depends on N-substituent.
Metabolic Stability Enhanced: Quaternary carbon blocks metabolic soft spots.[1]Low: Susceptible to oxidative metabolism.[1]Low: Carbonyl is reactive.[1]
Key NMR Signal Quaternary C (Spiro): No proton signal; identified via HMBC.N/A: No quaternary spiro center.[1]Carbonyl: Distinct ketone shift.[1]
Analytical Insight: The "Rigidity" Factor

In H-NMR, the performance difference is most visible in the piperidine ring protons .

  • Alternative (Flexible): In simple N-substituted piperidines, rapid ring inversion often averages the axial and equatorial protons into a simplified triplet or broad singlet at room temperature.

  • Spiro (Target): The steric bulk of the spiro-fusion inhibits this inversion. Consequently, the H-NMR spectrum of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically displays complex multiplets for the piperidine methylene protons (

    
     and 
    
    
    
    ), where axial and equatorial protons are magnetically non-equivalent (diastereotopic).[1]

Detailed H-NMR Spectrum Analysis

The following analysis assumes a standard solution in Chloroform-d (CDCl₃) at 298 K.

Molecular Connectivity & Numbering[1]
  • Ring A (Oxazinone): O(1) —

    
    (2) — C=O(3) — N-Me(4) — 
    
    
    
    (5) — C(6, Spiro).
  • Ring B (Piperidine): C(6, Spiro) —

    
    (7) — 
    
    
    
    (8) — NH(9) —
    
    
    (10) —
    
    
    (11).
Table 2: Chemical Shift Assignments
PositionGroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
2

4.15 – 4.25 Singlet (s)2HMost deshielded due to flanking Oxygen and Carbonyl.[1] Isolated spin system in Ring A.
5

3.20 – 3.35 Singlet (s)2HDeshielded by Nitrogen.[1] Appears as a singlet as it is isolated by the quaternary spiro center.
4-Me

2.95 – 3.05 Singlet (s)3HCharacteristic N-Methyl amide/lactam shift.[1] Sharp singlet.
8, 10

2.80 – 3.10 Multiplet (m)4HAlpha to the piperidine amine.[1] Broadened due to H-bonding or exchange if NH is unsubstituted.
9

1.80 – 2.50 Broad (br s)1HExchangeable proton.[1] Shift varies heavily with concentration and water content.[1]
7, 11

1.60 – 1.90 Multiplet (m)4HBeta to nitrogen, adjacent to spiro center. Often overlaps with water peak or appears as complex multiplets.[1]
Critical Spectral Features for Validation
  • The "Missing" Coupling: The protons at Position 2 and Position 5 appear as singlets . This confirms the spiro connectivity. If the rings were fused (sharing a bond) rather than spiro (sharing a carbon), you would expect vicinal coupling between these protons. Their isolation proves the quaternary nature of C6.

  • Diastereotopicity: If the piperidine nitrogen (N9) is substituted with a bulky group, the symmetry may break, causing the protons at C7/C11 to split into distinct AB systems (doublet of doublets) rather than a multiplet.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Minimize water interference and prevent aggregation.

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1] Note: If solubility is poor due to the polarity of the amide, switch to DMSO-d6, but expect N-Me shift to move downfield to ~2.8 ppm.

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (common in spiro-amine synthesis).[1]

Protocol B: Structural Elucidation Workflow

This workflow ensures the differentiation of the spiro product from linear byproducts.

NMR_Workflow Sample Purified Sample (>95% purity) H1_Scan 1H-NMR (16 scans) Check Purity Sample->H1_Scan Decision Singlets at 4.2 & 3.3 ppm? H1_Scan->Decision HSQC HSQC/HMBC Confirm C-Connectivity Decision->HSQC Yes Fail Linear/Fused Impurity Decision->Fail No (Coupled Signals) Pass Spiro Scaffold CONFIRMED HSQC->Pass Quaternary C6 Correlation

Figure 1: Decision logic for confirming spiro-connectivity via NMR. The critical checkpoint is the multiplicity of the methylene protons in the oxazinone ring.

Mechanistic Signaling & Assignment Logic

To unequivocally assign the quaternary spiro carbon (which has no attached protons), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

Assignment_Logic cluster_legend Correlation Type N_Me N-Me Protons (3.0 ppm) H5 H-5 Protons (3.3 ppm) N_Me->H5 NOESY (Spatial) C3 C3 (Carbonyl) ~168 ppm N_Me->C3 HMBC (3-bond) C6 C6 (Spiro Quaternary) ~70-80 ppm H5->C6 HMBC (2-bond) H7_11 H-7/11 Protons (1.7 ppm) H7_11->C6 HMBC (2-bond) key Solid = HMBC Red = NOESY

Figure 2: HMBC and NOESY correlation network.[1][3][4][5][6] The convergence of correlations from H-5 and H-7/11 onto a single quaternary carbon (~70-80 ppm) definitively proves the spiro junction.[1]

References

  • Guerrero, M., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists". ACS Chemical Neuroscience.[1] Retrieved from [Link]

  • Organic Syntheses. (2016). "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one". Organic Syntheses, 93, 210-227.[1][4] Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[6][7] "The utilization of spirocyclic scaffolds in novel drug discovery". Expert Opinion on Drug Discovery. Retrieved from [Link][4][5]

Sources

Validation

Technical Guide: HPLC Method Development for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Purity

Executive Summary & Chemical Context[1][2][3][4] 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 313975-41-6) is a critical spiro-piperidine intermediate used in the synthesis of opioid receptor modulators and METT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 313975-41-6) is a critical spiro-piperidine intermediate used in the synthesis of opioid receptor modulators and METTL3 inhibitors.

Developing a robust purity method for this molecule presents two distinct physicochemical challenges that standard "generic" gradients fail to address:

  • Polarity & Basicity: The molecule contains a secondary amine at position 9 (piperidine ring). At standard acidic HPLC pH (pH 2-3), this nitrogen is fully protonated (

    
    ), leading to poor retention (elution near void volume) and severe peak tailing due to secondary silanol interactions.
    
  • Lack of Chromophore: The structure lacks aromatic conjugation. The only UV-active moiety is the amide carbonyl (3-one), which absorbs weakly in the deep UV range (<210 nm).

This guide compares three separation strategies and recommends a High-pH Reversed-Phase (RP) approach using hybrid silica technology as the superior method for purity determination.

Method Strategy Comparison

The following table contrasts the three primary methodologies available for this class of polar, basic spiro-cycles.

FeatureMethod A: Standard Acidic RP Method B: High-pH RP (Recommended) Method C: HILIC
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., XBridge, Gemini)Bare Silica or Amide
Mobile Phase pH pH 2.5 (Formic/TFA)pH 9.5 - 10.5 (Ammonium Bicarb/NH₄OH)pH 5.0 - 6.0 (Ammonium Acetate)
Retention Mechanism Hydrophobic (Weak for ionized amine)Hydrophobic (Strong for neutral amine)Partitioning (Water layer)
Peak Shape Poor (Tailing Factor > 1.5)Excellent (Tailing Factor < 1.2)Good
MS Compatibility HighHighModerate (Salt dependent)
UV Sensitivity Low (TFA absorbs at 200nm)Moderate (Ammonia is UV transparent >200nm)Low (Acetonitrile absorbs <200nm)
Robustness Low (Dewetting risk)HighModerate (Long equilibration)
Why High-pH RP Wins

For 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, Method B is superior. By raising the pH above the


 of the secondary amine, the molecule becomes neutral. This eliminates silanol repulsion/attraction issues, drastically improves peak symmetry, and increases hydrophobicity, allowing the molecule to retain well away from the solvent front.

Recommended Protocol: High-pH Hybrid C18

This protocol is designed to be self-validating. The use of a hybrid particle column is mandatory ; standard silica columns will dissolve at pH 10.

Chromatographic Conditions[1][3][5][6][7][8][9][10]
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Improves mass transfer for spiro-compounds).

  • Injection Volume: 5 - 10 µL.

Detection Settings (Critical)

Since the molecule lacks an aromatic ring, standard 254 nm detection is useless.

  • Primary Detector (Quantitative): Charged Aerosol Detector (CAD) or ELSD.

    • Reason: Response is independent of extinction coefficient. Ideal for "Purity" where impurities might lack UV absorbance.

  • Secondary Detector (Qualitative): UV/Vis or PDA.

    • Wavelength:205 nm or 210 nm .

    • Bandwidth: 4 nm (if using PDA).

    • Reference: 360 nm (to cancel noise).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar impurities)
2.05Start Gradient
12.060Elution of Main Peak
15.095Wash (Remove lipophilic dimers)
18.095Hold Wash
18.15Re-equilibration
23.05End of Run

Visual Workflows

Diagram 1: Method Development Decision Logic

This logic gate ensures you select the correct detector and column based on the specific derivative of the spiro-undecanone you are analyzing.

MethodLogic Start Start: Analyze Spiro-Undecanone CheckUV Does sample have aromatic substitution? Start->CheckUV AromaticYes Yes (Derivative) CheckUV->AromaticYes Yes AromaticNo No (Intermediate) CheckUV->AromaticNo No MethodUV Standard UV (254 nm) AromaticYes->MethodUV MethodLowUV Low UV (205 nm) or CAD/ELSD AromaticNo->MethodLowUV CheckpH Check Amine pKa MethodUV->CheckpH MethodLowUV->CheckpH LowpH Acidic Mobile Phase (0.1% Formic Acid) CheckpH->LowpH pKa < 7 (Amide only) HighpH High pH Mobile Phase (10mM NH4HCO3, pH 10) CheckpH->HighpH pKa > 8 (Free Amine) ResultBad Poor Resolution LowpH->ResultBad Tailing ResultGood Validated Method HighpH->ResultGood Sharp Peak

Caption: Decision matrix for selecting detection and pH conditions based on the spiro-undecanone structural substitution.

Diagram 2: High-pH Experimental Workflow

The step-by-step causality for the recommended protocol.

Workflow Step1 1. Buffer Prep 10mM NH4HCO3, adjust to pH 10 (Must be fresh < 48hrs) Step2 2. System Conditioning Flush column with 50:50 ACN:Buffer for 30 mins (Passivate Silanols) Step1->Step2 Stabilize pH Step3 3. Sample Diluent Dissolve in 10% ACN / 90% Buffer (Match initial gradient conditions) Step2->Step3 Prevent Solvent Shock Step4 4. Injection Sequence Blank -> Std (5x) -> Sample -> Bracket Std Step3->Step4 Minimize Fronting Step5 5. Data Processing Integrate at 205nm OR use CAD signal Step4->Step5 Calculate % Area

Caption: Operational workflow for High-pH analysis ensuring system suitability and data integrity.

Troubleshooting & System Suitability

To ensure the "Trustworthiness" of the data, the method must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column may have lost its hybrid protective layer or the pH has drifted lower. Remake buffer.
  • Sensitivity: Signal-to-Noise (S/N) for the 0.05% impurity level must be

    
    . If using UV at 205 nm, ensure the mobile phase ACN is "Far UV Grade" to minimize baseline drift.
    
  • Ghost Peaks: High pH can strip contaminants from glass bottles. Use plastic-coated or borosilicate glassware and filter buffers through 0.2 µm nylon filters.

References

  • PubChem. (2025).[1] 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Strategies for the Separation of Polar Basic Compounds. Waters Application Notes. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[2] (Analogous structure synthesis and analysis). [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Spiro vs. Non-Spiro Piperidine Derivatives

Introduction: The Ubiquitous Piperidine Scaffold and the Quest for Three-Dimensionality The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold and the Quest for Three-Dimensionality

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its derivatives are foundational components in over seventy FDA-approved drugs, spanning a vast range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5] The versatility of the piperidine scaffold lies in its ability to be readily functionalized, allowing for the precise orientation of substituents to interact with biological targets.

However, traditional drug discovery has often been dominated by flat, aromatic, sp²-rich molecules. The current frontier in medicinal chemistry seeks to better explore three-dimensional (3D) chemical space to enhance potency, selectivity, and physicochemical properties. This is where the concept of spiro-fusion becomes critically important. By introducing a spirocyclic junction—a single carbon atom shared by two rings—into a piperidine derivative, we create a rigid, well-defined 3D architecture.

This guide provides an in-depth comparison of the bioactivity of spiro-piperidine derivatives against their traditional non-spiro counterparts. We will explore how the conformational rigidity and novel vectoral orientation of substituents in spiro-systems can lead to superior pharmacological profiles, supported by experimental data and detailed protocols for key biological assays.

The Structural Distinction: A Tale of Two Scaffolds

The fundamental difference between non-spiro and spiro-piperidine derivatives lies in their topology. A non-spiro piperidine has substituents attached to the ring, but the ring itself can still adopt various chair and boat conformations, leading to a degree of flexibility. In contrast, a spiro-piperidine has a second ring system originating from a single carbon atom of the piperidine core. This spiro-fusion locks the conformation of the piperidine ring, creating a rigid structure that projects functional groups into space in a highly defined manner.

G cluster_0 Non-Spiro Piperidine cluster_1 Spiro-Piperidine A Flexible Scaffold B Potential for Off-Target Binding A->B Conformational ambiguity C Variable ADME Properties B->C Leads to D Rigid 3D Scaffold E Higher Potency & Selectivity D->E Pre-organized conformation F Improved PK Profile (Solubility, Stability) E->F Often correlates with

Caption: Logical relationship between scaffold type and resulting properties.

Experimental Protocols: Validating Bioactivity

To objectively compare the bioactivity of different piperidine derivatives, standardized assays are essential. Below are step-by-step methodologies for common experimental workflows.

Workflow for Comparative Bioactivity Screening

The process of evaluating and comparing novel compounds involves a logical progression from initial high-throughput screening to more detailed mechanistic and safety studies.

G A Compound Synthesis (Spiro & Non-Spiro Analogues) B Primary In Vitro Screening (e.g., Target Binding, Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity - MTT Assay) B->C Active Hits D Determination of Potency (IC₅₀ / EC₅₀ / Kᵢ values) C->D E Selectivity Profiling (Screening against related targets) D->E F ADME/Tox Profiling (Metabolic Stability, hERG, etc.) E->F G Lead Optimization F->G

Caption: A typical experimental workflow for screening and comparing compounds.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity. [6][7] Objective: To quantify the antiproliferative activity of spiro and non-spiro piperidine derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) [6]* Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a negative control (medium only). [7]3. Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis. [7]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To assess and compare the antimicrobial efficacy of piperidine derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) [8]* Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial suspension without compound) and negative control (broth only) [7] Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. [7]3. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). [7]4. MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Outlook

The incorporation of spirocyclic systems into the piperidine scaffold is a powerful strategy in modern drug discovery. The conformational rigidity imparted by the spiro-junction provides a distinct advantage over more flexible non-spiro analogues, often leading to enhanced potency, improved selectivity, and more favorable ADME properties. [9][10][11]Experimental data from diverse therapeutic areas, including anti-infectives and oncology, consistently demonstrate the potential of spiro-piperidines to yield superior drug candidates. [12][13] As our understanding of structure-activity relationships deepens and synthetic methodologies for creating complex 3D structures advance, the strategic use of spiro-piperidines will undoubtedly continue to grow. For researchers and drug development professionals, embracing this three-dimensional approach is not just a trend, but a scientifically validated pathway to discovering the next generation of innovative and effective medicines.

References

  • Title: Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release Source: PubMed URL: [Link]

  • Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: Taylor & Francis Online URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. II Source: J-STAGE URL: [Link]

  • Title: Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin] Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]

  • Title: Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors Source: PubMed URL: [Link]

  • Title: Pharmacological screening of synthetic piperidine derivatives Source: DUT Open Scholar URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

  • Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL: [Link]

  • Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: PMC URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and th...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the wider ecosystem. The proper handling and disposal of chemical reagents is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS No. 84033-75-0), a heterocyclic compound utilized in various research applications. The procedures outlined herein are grounded in established safety principles and regulatory guidelines to ensure the highest standards of laboratory practice.

Hazard Assessment and Chemical Profile

Based on this related compound, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye damage [1]

  • May cause respiratory irritation [1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and stringent adherence to safety protocols during handling and disposal.

Table 1: Chemical and Physical Properties Summary

PropertyValueSource
Chemical Formula C9H16N2O2[2]
Molecular Weight 184.24 g/mol Inferred
CAS Number 84033-75-0[3]
Appearance Solid
Personal Protective Equipment (PPE) and Engineering Controls

Given the identified hazards, the following PPE and engineering controls are mandatory when handling 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one for disposal:

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. If direct contact occurs, wash hands thoroughly with soap and water.[4]

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should also be worn.[4]

  • Skin and Body Protection: A laboratory coat must be worn. Ensure that skin is not exposed.[5]

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one must be managed through your institution's hazardous waste program.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

3.1. Waste Segregation and Collection

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) office. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[7] The original container is often the best choice for the waste.[6]

  • Solid Waste:

    • Carefully transfer any un-used or contaminated solid 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one into the designated hazardous waste container.

    • Use tools (e.g., a spatula) that are compatible with the chemical.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solution, do not mix it with other waste streams unless you have confirmed their compatibility.[8]

    • Keep acidic and basic waste streams separate.[8]

    • Transfer the liquid waste into a designated, labeled hazardous waste container for liquids. Leave approximately 10% of the container volume as headspace to allow for expansion.[9]

3.2. Labeling the Hazardous Waste Container

Proper labeling is crucial for the safe handling and disposal of chemical waste by EHS personnel. The label must be clearly written and include the following information:[5]

  • The words "Hazardous Waste"

  • The full chemical name: "4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one"

  • The CAS number: "84033-75-0"

  • An accurate estimation of the concentration and total volume or mass of the waste.

  • The date the waste was first added to the container.

  • The primary hazards associated with the waste (e.g., "Harmful," "Irritant").

  • Your name, laboratory number, and a contact phone number.

3.3. Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from general lab activity.[9]

  • The storage area should be clearly marked with appropriate signage.[9]

  • Ensure the waste container is stored in secondary containment to prevent spills.

  • Do not store incompatible chemicals together.[7]

3.4. Arranging for Waste Pickup

  • Once the waste container is full or you have completed the project requiring the use of this chemical, contact your institution's EHS department to schedule a pickup.

  • Do not allow hazardous waste to accumulate in the laboratory.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS and emergency services immediately.

Workflow Diagrams

Diagram 1: Disposal Workflow for Solid 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

A Assess Hazards & Don PPE B Obtain Labeled Hazardous Waste Container A->B C Transfer Solid Waste to Container B->C D Include Contaminated Materials C->D E Securely Seal Container D->E F Store in Designated Area with Secondary Containment E->F G Contact EHS for Pickup F->G

Caption: Step-by-step process for solid waste disposal.

Diagram 2: Emergency Response for Spills

Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor & Trained Personnel LargeSpill Large Spill Assess->LargeSpill Major or Untrained Contain Contain with Inert Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Collect Waste into Hazardous Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Notify Notify EHS & Emergency Services Evacuate->Notify

Caption: Decision tree for spill response.

Conclusion

The responsible disposal of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a critical aspect of laboratory safety. By adhering to these guidelines, researchers can mitigate risks and ensure compliance with institutional and regulatory standards. Always consult your institution's specific waste disposal procedures and the Safety Data Sheet for any chemical before handling.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safe Storage and Disposal of Chemicals in A Lab.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. PubChem.
  • 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane Safety and Hazards. PubChem.
  • SAFETY D
  • 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride | 1609403-58-8. Chemicalbook.
  • 84033-75-0|4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. BLDpharm.
  • 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride. Sigma-Aldrich.
  • BB-4066663. Hit2Lead.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

For Research, Scientific, and Drug Development Professionals Hazard Assessment: Understanding the Risks The GHS classification for the analogous compound, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane, indicates the followi...

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

The GHS classification for the analogous compound, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane, indicates the following potential hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Based on these classifications, it is imperative to handle 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one with appropriate caution to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

PPE CategoryRecommendation
Hand Protection Double-gloving with nitrile gloves is recommended. Ensure gloves are powder-free and have been tested to the ASTM D6978 standard.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.
Protective Clothing A long-sleeved, back-closing laboratory coat is required. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls ("bunny suits") should be considered.
Respiratory Protection A NIOSH-certified respirator with an appropriate cartridge for organic vapors should be used, particularly when handling the compound outside of a certified chemical fume hood. Fit-testing is essential.
Hand Protection: Preventing Dermal Exposure

Given that the analogous compound causes skin irritation, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are a suitable initial choice due to their broad chemical resistance. It is crucial to use powder-free gloves to avoid aerosolization of the compound.

  • Double Gloving: Wearing two pairs of gloves provides an additional layer of protection. The outer glove should be removed and disposed of immediately upon any known or suspected contamination.

  • Glove Change Frequency: Gloves should be changed every 30 minutes or immediately if they are torn, punctured, or contaminated.

Eye and Face Protection: Shielding from Serious Damage

The risk of serious eye damage necessitates stringent eye and face protection.

  • Goggles over Safety Glasses: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.[2]

  • Face Shields for Added Protection: When handling larger volumes or during procedures with a higher risk of splashing, a face shield worn over goggles is essential to protect the entire face.[2]

Protective Clothing: Minimizing Skin Contact

To prevent skin contact, appropriate protective clothing is mandatory.

  • Laboratory Coats: A clean, long-sleeved laboratory coat that closes in the back should be worn at all times.

  • Coveralls: For procedures involving larger quantities or a higher risk of widespread contamination, disposable coveralls that provide head-to-toe protection are recommended.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation requires careful consideration of respiratory protection.

  • Engineering Controls as Primary Protection: All work with 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one should ideally be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Respirator Use: When engineering controls are not sufficient or during spill cleanup, a NIOSH-certified respirator with an organic vapor cartridge is necessary. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one from preparation to use.

Operational_Plan cluster_Prep Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Prep Gather all necessary PPE and handling materials Inspect_PPE Inspect PPE for integrity (no tears, cracks, or defects) Don_PPE Don PPE in the correct sequence: 1. Gown/Coveralls 2. Inner Gloves 3. Goggles & Face Shield 4. Respirator (if needed) 5. Outer Gloves Work_Area Ensure work is conducted in a certified chemical fume hood Don_PPE->Work_Area Weigh_Transfer Carefully weigh and transfer the compound, minimizing dust or aerosol generation Procedure Perform the experimental procedure Decontaminate Decontaminate all work surfaces and equipment Procedure->Decontaminate Doff_PPE Doff PPE in the correct sequence to avoid cross-contamination: 1. Outer Gloves 2. Gown/Coveralls 3. Goggles & Face Shield 4. Inner Gloves 5. Respirator (if applicable) Hand_Wash Wash hands thoroughly with soap and water

Caption: Step-by-step workflow for the safe handling of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and any contaminated materials is critical to ensure the safety of all personnel and to protect the environment.

Waste Segregation
  • Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weighing papers, and other solid materials that have come into contact with the compound should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[3][4]

Emergency Procedures: Being Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills, and if you are properly trained and equipped, use an appropriate absorbent material and decontaminate the area.

By adhering to these guidelines, you can safely handle 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and minimize the risk of exposure to yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800. (2017, May 2). Blue Thunder Technologies. Retrieved February 22, 2026, from [Link]

  • 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved February 22, 2026, from [Link]

  • LABORATORY CLOSURE AND DECOMMISSIONING Toolkit - Environmental Health and Safety - Western Washington University. (n.d.). Western Washington University. Retrieved February 22, 2026, from [Link]

  • Saint Louis University Laboratory Waste. (2023, March 31). Saint Louis University. Retrieved February 22, 2026, from [Link]

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Reactant of Route 1
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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